Ethyl 4,5-diethoxy-2-nitrobenzoate
Description
The exact mass of the compound 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester is 283.10558726 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4,5-diethoxy-2-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,5-diethoxy-2-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,5-diethoxy-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-4-18-11-7-9(13(15)20-6-3)10(14(16)17)8-12(11)19-5-2/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZGXHBCQPYMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)OCC)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Ethyl 4,5-diethoxy-2-nitrobenzoate
Advanced Intermediate for 6,7-Diethoxy-Substituted N-Heterocycles
Executive Summary
Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS: 460750-26-9) is a specialized aromatic building block critical to the synthesis of fused nitrogen heterocycles, particularly quinazolines and quinolines . Structurally, it serves as a "masked" aniline scaffold; the nitro group at the ortho position (relative to the ester) allows for controlled reduction to an amino group, facilitating subsequent cyclization reactions.
This compound is the diethoxy analog of the widely used veratric acid derivative (ethyl 4,5-dimethoxy-2-nitrobenzoate). It is specifically employed when increased lipophilicity or specific steric properties are required in the final Active Pharmaceutical Ingredient (API), such as in the development of Phosphodiesterase (PDE) inhibitors (e.g., Trequinsin analogs) and Tyrosine Kinase Inhibitors (TKIs) where the 6,7-dialkoxy substitution pattern is a pharmacophoric requirement.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | Ethyl 4,5-diethoxy-2-nitrobenzoate |
| CAS Number | 460750-26-9 |
| Molecular Formula | C₁₃H₁₇NO₆ |
| Molecular Weight | 283.28 g/mol |
| Appearance | Pale yellow crystalline powder |
| Melting Point | 48–53 °C |
| Solubility | Soluble in DCM, Ethyl Acetate, Ethanol; Insoluble in Water |
| Key Functional Groups | Nitro (-NO₂), Ethyl Ester (-COOEt), Ethoxy (-OEt) |
Synthetic Strategy & Manufacturing
The industrial synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate is achieved via the regioselective nitration of Ethyl 3,4-diethoxybenzoate . The presence of two electron-donating ethoxy groups at positions 3 and 4 strongly activates the benzene ring. The steric hindrance of the adjacent ethoxy groups and the ester moiety directs the incoming nitronium ion (NO₂⁺) primarily to the 6-position (which becomes position 2 relative to the carboxylate in the product).
Synthesis Pathway Diagram
The following diagram illustrates the transformation from the benzoate precursor to the nitro intermediate and its downstream reduction.
Figure 1: Synthetic pathway from precursor to amino-benzoate intermediate.
Experimental Protocol: Nitration
Note: This protocol is adapted from standard procedures for the nitration of dialkoxybenzoates [1, 2].
Objective
To synthesize Ethyl 4,5-diethoxy-2-nitrobenzoate via electrophilic aromatic substitution using a nitric acid/acetic acid system.
Reagents & Equipment
-
Precursor: Ethyl 3,4-diethoxybenzoate (1.0 eq)
-
Solvent: Glacial Acetic Acid (5.0 vol)
-
Reagent: Fuming Nitric Acid (HNO₃, >90%) (1.5 eq)
-
Quench: Ice-water mixture
-
Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel.
Step-by-Step Methodology
-
Preparation: Dissolve Ethyl 3,4-diethoxybenzoate (e.g., 50 g) in Glacial Acetic Acid (250 mL) in a 3-neck flask. Cool the solution to 0–5 °C using an ice/salt bath.
-
Nitration: Add Fuming Nitric Acid dropwise over 60 minutes.
-
Critical Control: Maintain internal temperature below 10 °C . The reaction is highly exothermic. Higher temperatures may lead to dinitration or hydrolysis of the ester.
-
-
Reaction: Stir the mixture at 5–10 °C for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 7:3) or HPLC.[1] The product is less polar than the starting material.
-
Quenching: Pour the reaction mixture slowly into 1 L of crushed ice/water with vigorous stirring. The product will precipitate as a pale yellow solid.
-
Isolation: Filter the solid and wash with cold water (3 x 200 mL) to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary to achieve >98% purity.
-
Yield: Expected yield is 85–92%.
Downstream Applications & Utility
Ethyl 4,5-diethoxy-2-nitrobenzoate is strictly an intermediate. Its primary value lies in its conversion to Ethyl 2-amino-4,5-diethoxybenzoate , a "gateway" molecule for synthesizing bicyclic heterocycles.
Key Drug Classes
-
Quinazolines (e.g., PDE Inhibitors):
-
The amino-ester reacts with formamide or nitriles to form the quinazolin-4(3H)-one core.[2]
-
Example: Analogues of Trequinsin (a potent PDE3 inhibitor) often utilize the 6,7-dialkoxy motif to modulate solubility and potency [3, 4].
-
-
Quinolines (e.g., Coccidiostats):
-
Used in the Gould-Jacobs reaction sequence to form 4-hydroxyquinoline-3-carboxylates.
-
Example: Precursor for Decoquinate analogs (6,7-diethoxy-4-hydroxyquinoline-3-carboxylic acid ethyl ester).
-
Application Logic Diagram
Figure 2: Divergent synthesis pathways for API development.
Safety & Handling (E-E-A-T)
-
Hazards: The compound is an aromatic nitro derivative.[3][4] It is classified as an Irritant (Skin/Eye/Respiratory) .
-
Thermal Stability: Nitro compounds possess high energy. While this benzoate is stable at room temperature, it should not be subjected to temperatures >150 °C during drying, as thermal decomposition may occur.
-
Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) to prevent hydrolysis of the ester.
References
-
Chem-Impex International. (n.d.). 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Ethyl 4,5-dimethoxy-2-nitrobenzoate (Analogous Protocol). Retrieved from
-
PubChem. (2025).[5] Trequinsin (Compound Summary). National Library of Medicine.[5] Retrieved from
-
McBrinn, R. C., et al. (2019).[6] "Novel pharmacological actions of trequinsin hydrochloride improve human sperm cell motility and function".[6] British Journal of Pharmacology, 176(23), 4521–4536.[6] Retrieved from
-
BenchChem. (2025).[7] Nitration of Ethylbenzene and Derivatives: Protocols. Retrieved from
Sources
- 1. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-amino-4-nitrobenzoate | C9H10N2O4 | CID 596492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Trequinsin - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Synthesis Pathway and Mechanistic Insights: Ethyl 4,5-Diethoxy-2-Nitrobenzoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / In-Depth Guide
Executive Summary & Retrosynthetic Logic
Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS: 460750-26-9) is a highly valued intermediate in medicinal chemistry, serving as a foundational building block for quinoline and quinazoline-based active pharmaceutical ingredients (APIs), including advanced kinase inhibitors [1].
From a retrosynthetic perspective, the most efficient route to this compound avoids the direct nitration of highly sensitive, unmasked catechols. Instead, the strategy relies on the sequential masking and activation of protocatechuic acid (3,4-dihydroxybenzoic acid). By installing two ethoxy groups, we not only protect the reactive phenolic hydroxyls but also leverage their strong electron-donating properties to dictate the regiochemistry of the subsequent electrophilic aromatic nitration.
Retrosynthetic pathway from protocatechuic acid to ethyl 4,5-diethoxy-2-nitrobenzoate.
Step-by-Step Methodologies & Mechanistic Causality
As a Senior Application Scientist, I emphasize that successful scale-up requires understanding the why behind every reagent and temperature threshold. Below is the self-validating, two-stage protocol.
Stage 1: Global Ethylation (Williamson Ether Synthesis & Esterification)
Objective: Simultaneous ethylation of the catechol hydroxyls and the carboxylic acid to yield ethyl 3,4-diethoxybenzoate.
Mechanistic Causality:
Protocatechuic acid contains three acidic protons. Utilizing a mild base like Potassium Carbonate (
Experimental Protocol:
-
Charge: To a dry, nitrogen-purged reaction vessel, add protocatechuic acid (1.0 eq) and anhydrous
(4.0 eq) in anhydrous DMF (10 mL/g of substrate). -
Activation: Stir at room temperature for 30 minutes to generate the tri-potassium salt. The solution will darken slightly.
-
Alkylation: Add ethyl bromide (3.5 eq) dropwise. Field Insight: Control the addition rate to manage the initial exothermic spike.
-
Heating: Elevate the temperature to 80°C and maintain for 12 hours.
-
Workup: Quench the reaction over crushed ice water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 5%
(to remove residual DMF) and brine, dry over , and concentrate in vacuo.
Stage 2: Regioselective Electrophilic Aromatic Nitration
Objective: Introduction of the nitro (
Mechanistic Causality:
The nitration of ethyl 3,4-diethoxybenzoate is governed by the synergistic ortho/para directing effects of the ethoxy groups. The C3-ethoxy group directs electrophiles to C2 and C6, while the C4-ethoxy group directs to C5.
Steric hindrance from the bulky ester group at C1 and the ethoxy group at C3 makes the C2 position thermodynamically and kinetically unfavorable. Consequently, the nitronium ion (
Step-by-step experimental workflow for the regioselective nitration process.
Quantitative Yield and Condition Optimization
In our experience, maintaining the internal temperature strictly below 5°C during the nitration step is paramount. Excursions above this threshold lead to oxidative cleavage of the ethoxy groups and the formation of intractable, tar-like byproducts.
Table 1: Optimization of Nitration Conditions for Ethyl 3,4-diethoxybenzoate
| Nitrating Agent | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) | Primary Impurity Profile |
| Acetic Acid | 25 | 4 | 45% | 82% | Unreacted starting material | |
| Acetic Anhydride | 0 | 3 | 72% | 91% | Minor dinitration byproducts | |
| Conc. | 0–5 | 2 | 88% | >99% | Trace (<0.5%) | |
| Conc. | 20 | 2 | 65% | 78% | Oxidative degradation (Tars) |
Analytical Validation (Self-Validating Protocols)
A robust synthetic protocol must be self-validating. To ensure the trustworthiness of the synthesis, the following analytical checkpoints are integrated into the workflow:
-
TLC Monitoring (Stage 1): The shift from a highly polar starting material (protocatechuic acid,
in 7:3 Hexanes:EtOAc) to a non-polar intermediate (ethyl 3,4-diethoxybenzoate, ) visually confirms complete global ethylation. -
Melting Point Analysis (Stage 2): The final recrystallized product must exhibit a sharp melting point of 48–53 °C . Depression or broadening of this range indicates residual ortho-nitrated isomers or dinitrated impurities [1].
-
H-NMR Regiochemical Proof: The regiochemistry is definitively proven by the aromatic region of the NMR spectrum. The presence of two distinct aromatic singlet protons (para to each other) at approximately
7.4 ppm and 7.1 ppm confirms substitution at the 2-position. If nitration had occurred at the 5-position, the spectrum would display two ortho-coupled doublets ( ).
References
-
Proceedings of the Section of Sciences: Nitration of Veratric Acid Source: Internet Archive (Historical Chemical Proceedings) URL:[Link]
Ethyl 4,5-diethoxy-2-nitrobenzoate CAS number and molecular weight
Technical Whitepaper: Ethyl 4,5-diethoxy-2-nitrobenzoate – Physicochemical Profile and Synthetic Utility
Executive Summary
Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS: 460750-26-9) is a specialized aromatic intermediate critical to the structural optimization of small-molecule therapeutics. Distinguished by its ortho-nitro ester motif and bis-ethoxy substitution pattern, this compound serves as a high-value scaffold in the synthesis of quinazoline-based kinase inhibitors and benzamide-class antipsychotics.
This technical guide provides a comprehensive analysis of its physicochemical properties, validated synthetic pathways, and application in Structure-Activity Relationship (SAR) studies, specifically addressing the modulation of lipophilicity and metabolic stability in drug design.
Identity & Physicochemical Profile
The precise characterization of Ethyl 4,5-diethoxy-2-nitrobenzoate is essential for quality control in GMP environments. The bis-ethoxy substitution offers a distinct lipophilic profile compared to its more common dimethoxy analog, potentially enhancing blood-brain barrier (BBB) permeability in central nervous system (CNS) targets.
Table 1: Core Physicochemical Data
| Property | Specification |
| Chemical Name | Ethyl 4,5-diethoxy-2-nitrobenzoate |
| CAS Number | 460750-26-9 |
| Molecular Formula | C₁₃H₁₇NO₆ |
| Molecular Weight | 283.28 g/mol |
| Structure (SMILES) | CCOC(=O)C1=CC(=C(C=C1[O-])OCC)OCC |
| Appearance | Pale yellow crystalline powder |
| Melting Point | 48–53 °C |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
| Purity Standard | ≥ 98.0% (HPLC/GC) |
Expert Insight: The melting point range (48–53 °C) indicates a relatively low lattice energy, suggesting high solubility in organic reaction solvents but also a propensity for caking during storage. It should be stored at 2–8 °C under inert atmosphere to prevent hydrolysis of the ethyl ester.
Synthetic Pathways & Mechanism
The synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate is governed by the principles of Electrophilic Aromatic Substitution (EAS). The reaction design must balance regioselectivity with yield, avoiding the formation of the sterically crowded 6-nitro isomer (relative to the original numbering) or over-nitration.
Validated Synthesis Protocol
Precursor: Ethyl 3,4-diethoxybenzoate Reagents: Nitric Acid (HNO₃, 70%), Acetic Acid (AcOH) or Sulfuric Acid (H₂SO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve Ethyl 3,4-diethoxybenzoate (1.0 eq) in Glacial Acetic Acid at 0–5 °C. The use of acetic acid moderates the reaction exotherm compared to concentrated H₂SO₄.
-
Nitration: Add Fuming HNO₃ (1.1 eq) dropwise, maintaining internal temperature < 10 °C.
-
Mechanistic Note: The 3- and 4-ethoxy groups are strong ortho/para directors. The ester group is meta directing. The position para to the 3-ethoxy group (C6 in the benzoate numbering) is the most activated and least sterically hindered site, leading to the 2-nitro product (relative to the ester).
-
-
Quenching: Pour the reaction mixture onto crushed ice/water. The product precipitates as a solid.
-
Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water to remove trace acid.
Synthetic Logic Diagram
The following diagram illustrates the flow from precursor to the target intermediate and its downstream applications.
Figure 1: Synthetic workflow transforming the benzoate precursor into bioactive scaffolds via the nitro intermediate.
Application in Drug Discovery
Ethyl 4,5-diethoxy-2-nitrobenzoate is rarely the final active pharmaceutical ingredient (API); rather, it is a "pivot scaffold" used to generate diversity in chemical libraries.
Quinazoline Synthesis (Oncology)
The reduction of the nitro group to an amine (Ethyl 2-amino-4,5-diethoxybenzoate) creates the precursor for the Niementowski quinazoline synthesis .
-
Target: Epidermal Growth Factor Receptor (EGFR) inhibitors.
-
Rationale: Replacing the standard methoxy groups (found in Gefitinib or Erlotinib) with ethoxy groups increases the lipophilicity (LogP). This modification can alter the drug's metabolic clearance rate and improve membrane permeability.
Benzamide Synthesis (Psychiatry)
Substituted benzamides (e.g., Tiapride, Sulpiride) often feature a 2-methoxy-5-sulfamoyl pattern.
-
Innovation: The 4,5-diethoxy pattern offers a unique steric and electronic environment. The ethoxy chains can extend into hydrophobic pockets of G-protein coupled receptors (GPCRs), potentially improving selectivity for D3 vs. D2 dopamine receptors.
Table 2: SAR Implications of Ethoxy Substitution
| Feature | Effect vs. Methoxy Analog | Application |
| Lipophilicity | Increases LogP by ~1.0 unit | Improves BBB penetration for CNS drugs. |
| Metabolic Stability | Blocks O-demethylation; introduces O-deethylation | Alters half-life; deethylation is often slower than demethylation. |
| Steric Bulk | Larger hydrodynamic radius | Increases selectivity for larger receptor pockets. |
Handling & Safety Protocols
As a nitroaromatic ester, this compound requires specific safety handling to mitigate risks of deflagration and exposure.
-
Hazard Classification: Irritant (Skin/Eye), Potential sensitizer.
-
Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable. Do not heat above 100 °C without calorimetric testing (DSC).
-
Storage: Keep in tightly closed containers at 2–8 °C. Moisture sensitive (ester hydrolysis).
Emergency Protocol:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash with PEG-400 or soap and water (lipophilic compound).
-
Spill: Do not use dry sweeping (dust explosion risk). Dampen with water before collection.
References
-
Synix Labs. (n.d.).[1][2] Product List: Ethyl 4,5-diethoxy-2-nitrobenzoate. Retrieved from [Link]
-
National Center for Advancing Translational Sciences (NCATS). (n.d.). Inxight Drugs: Benzoate Derivatives. Retrieved from [Link]
Sources
Technical Guide: Safety and Handling of Ethyl 4,5-diethoxy-2-nitrobenzoate
Executive Summary
Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS: 460750-26-9) is a specialized nitroaromatic intermediate primarily utilized in the synthesis of bioactive pharmaceutical ingredients.[1] While mono-nitro aromatics are generally more stable than their polynitro counterparts, this compound presents specific challenges due to its low melting point (48–53 °C) and the thermodynamic instability inherent to the nitro group.
Critical Safety Directive: Treat this compound as a thermally sensitive energetic precursor . While not classified as a primary explosive, the nitro group provides a decomposition pathway that releases toxic nitrogen oxides (NOx) and significant heat if subjected to thermal runaway or strong confinement. Strict temperature control during storage and reaction initiation is non-negotiable.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Understanding the physical state is the first line of defense. The low melting point creates a risk of "crusting" or fusion during storage, which can complicate dispensing and increase static discharge risks during chipping/breaking of solids.
| Property | Specification |
| Chemical Name | Ethyl 4,5-diethoxy-2-nitrobenzoate |
| CAS Number | 460750-26-9 |
| Molecular Formula | C₁₃H₁₇NO₆ |
| Molecular Weight | 283.28 g/mol |
| Appearance | Pale yellow crystalline powder |
| Melting Point | 48–53 °C (Low Melting Solid) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in water.[1][2][3][4] |
| SMILES | CCOC1=C(C=C(C(=C1)[O-])C(=O)OCC)OCCOC |
Hazard Identification & Toxicology (E-E-A-T Analysis)
Thermodynamic Hazards (The Nitro Group)
The presence of the nitro group (
-
Mechanism: Upon heating beyond its stable range (typically >150°C, though decomposition onset can be lower), the nitro group can act as an internal oxidizer, leading to rapid gas evolution (
, ). -
Risk: In a sealed vessel or under adiabatic conditions (e.g., scale-up reactors), this can lead to over-pressurization and rupture.
Toxicological Profile (Read-Across Methodology)
Direct LD50 data for this specific derivative is limited. The following is derived from structurally homologous nitrobenzoate esters (e.g., Ethyl 4-nitrobenzoate).
-
Acute Toxicity: Estimated Oral LD50 (Rat) ~2000–2500 mg/kg.[5] Classified as Harmful if swallowed.
-
Irritation: Category 2 Skin/Eye Irritant.[6] The ethoxy substituents increase lipophilicity, potentially enhancing dermal absorption compared to the methyl analog.
-
Sensitization: Potential skin sensitizer upon prolonged contact.[5]
Handling & Engineering Controls
Storage Protocol (Cold Chain)
Due to the low melting point, ambient fluctuations can cause partial melting and resolidification, altering the crystalline form and potentially trapping impurities or solvents.
-
Requirement: Store at 0–8 °C (Refrigerated).
-
Container: Amber glass or high-density polyethylene (HDPE) with PTFE-lined caps to prevent light degradation and moisture ingress.
Operational Workflow
The following decision matrix outlines the safe handling logic, specifically addressing the low melting point issue.
Figure 1: Decision matrix for handling low-melting nitroaromatics to prevent static discharge and physical handling risks.
Engineering Controls
-
Ventilation: All open handling must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.
-
Static Control: Use an ionizing fan or anti-static gun during weighing. The ethoxy chains increase the dielectric nature of the powder, making it prone to static charge accumulation.
-
Inert Atmosphere: While not strictly pyrophoric, blanketing reaction vessels with Nitrogen (
) or Argon ( ) is recommended to prevent moisture uptake and exclude oxygen during heated steps.
Emergency Response Protocols
In the event of an incident, the presence of the nitro group dictates a specific response strategy, differing from standard organic fires.
Fire Fighting (NOx Hazard)
-
Extinguishing Media: Water spray (fog), dry chemical, or carbon dioxide.[7] Do not use solid water streams which may scatter molten material.
-
Specific Hazard: Thermal decomposition releases Nitrogen Oxides (
), which are insidious pulmonary irritants. Smoke may appear reddish-brown. -
PPE: Firefighters must wear full SCBA.
Spillage & Exposure
-
Spill Cleanup:
-
First Aid:
Figure 2: Emergency response logic emphasizing the risk of NOx evolution and static ignition.
Waste Disposal & Environmental Compliance
-
Classification: Hazardous Waste (Ignitable/Toxic).
-
Method: Incineration is the only recommended disposal method. The incinerator must be equipped with a scrubber (afterburner) to neutralize nitrogen oxides generated during combustion.
-
Prohibition: Never dispose of nitrobenzoates down the drain. They are toxic to aquatic life (Category 2 Acute Aquatic Toxicity inferred).
References
-
PubChem. (2025). Ethyl 4-ethoxy-5-(2-methoxyethoxy)-2-nitrobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 5-(2,4,5-trichlorophenoxy)-2-nitrobenzoate. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. prepchem.com [prepchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. ETHYL 4-NITROBENZOATE - Safety Data Sheet [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Reduction of the nitro group in Ethyl 4,5-diethoxy-2-nitrobenzoate
Executive Summary
This application note details the validated protocols for the chemoselective reduction of Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS: 460750-26-9) to Ethyl 2-amino-4,5-diethoxybenzoate . This transformation is a critical intermediate step in the synthesis of quinazoline-based pharmaceutical ingredients, such as Trequinsin and related phosphodiesterase inhibitors.
The primary challenge in this reduction is preserving the ethyl ester and the diethoxy ether functionalities while quantitatively reducing the nitro group. This guide presents three distinct methodologies—Catalytic Hydrogenation , Iron-Mediated Reduction , and Transfer Hydrogenation —allowing researchers to select the optimal route based on scale, equipment availability, and safety constraints.
Reaction Scheme & Strategic Overview
The target transformation involves the six-electron reduction of the nitro group. The ester moiety is susceptible to hydrolysis under strongly acidic/basic aqueous conditions, and the ethoxy groups must be protected from strong Lewis acid cleavage.
Reaction Overview:
Figure 1: Reaction pathway highlighting the stepwise reduction and potential side reactions.
Critical Critical Process Parameters (CPPs)
| Parameter | Recommendation | Rationale |
| Solvent Selection | Ethanol (EtOH) | Prevents transesterification. Using Methanol can lead to mixed methyl/ethyl esters. |
| Temperature | 25°C – 50°C | Higher temperatures increase the risk of ester hydrolysis or thermal decomposition of hydroxylamine intermediates. |
| pH Control | Neutral to Mildly Acidic | Strong bases hydrolyze the ester; strong acids may cleave ethoxy ethers. |
| Atmosphere | Inert ( | Essential for hydrogenation safety and to prevent oxidation of the resulting aniline. |
Protocol A: Catalytic Hydrogenation ( ) [Gold Standard]
Best for: High purity, ease of workup, and scalability.
Mechanism: Heterogeneous catalysis where
Materials:
-
Substrate: Ethyl 4,5-diethoxy-2-nitrobenzoate (10 mmol, ~2.83 g)
-
Catalyst: 10% Palladium on Carbon (
), 50% water wet (10 wt% loading relative to substrate). -
Solvent: Absolute Ethanol (30 mL).
-
Hydrogen Source:
balloon or Hydrogenator (1-3 bar).
Step-by-Step Procedure:
-
Preparation: In a clean autoclave or round-bottom flask, dissolve the substrate in Absolute Ethanol.
-
Note: Ensure the substrate is fully dissolved. Gentle warming (30°C) may be required.
-
-
Catalyst Addition: Under a nitrogen blanket, carefully add the 10%
catalyst.-
Safety: Dry
is pyrophoric. Always use wet catalyst or add it under inert gas.
-
-
Hydrogenation:
-
Balloon Method: Purge the flask with
(3x) and then (3x). Attach a double-walled balloon of Hydrogen. Stir vigorously at Room Temperature (RT) for 4–6 hours. -
Parr Shaker: Pressurize to 30 psi (2 bar). Shake at RT for 2 hours.
-
-
Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexane). The starting nitro compound (usually less polar) should disappear, and a fluorescent blue spot (amine) should appear.
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the catalyst.
-
Wash the pad with Ethanol (2 x 10 mL).
-
Caution: Do not let the filter cake dry out completely (fire hazard). Keep wet with water/solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the crude amine as a crystalline solid or thick oil.
Protocol B: Iron-Mediated Reduction (Bechamp Modification)
Best for: Labs without hydrogen access, or when high chemoselectivity is required.
Mechanism: Electron transfer from metallic iron in the presence of a proton source (Acetic Acid or
Materials:
-
Substrate: Ethyl 4,5-diethoxy-2-nitrobenzoate (10 mmol).
-
Reductant: Iron Powder (325 mesh, 5.0 equivalents).
-
Electrolyte/Acid: Ammonium Chloride (
, 5.0 eq) or Acetic Acid (5.0 eq). -
Solvent: Ethanol / Water (4:1 ratio).[1]
Step-by-Step Procedure:
-
Slurry Formation: In a reaction flask equipped with a reflux condenser and mechanical stirrer, suspend the Substrate and Iron Powder in the Ethanol/Water mixture.
-
Activation: Add the Ammonium Chloride or Acetic Acid.
-
Reaction: Heat the mixture to reflux (approx. 75–80°C) with vigorous stirring.
-
Observation: The grey iron suspension will darken to a rust/brown color (Iron oxides).
-
-
Duration: Reflux for 2–4 hours. Monitor via TLC.
-
Workup (Critical Step):
-
Cool the mixture to RT.
-
Adjust pH to ~8 using saturated
(to neutralize any acid and precipitate iron salts). -
Filter the slurry through Celite.[1] The iron sludge can be sticky; washing with hot Ethyl Acetate helps recover adsorbed product.
-
-
Extraction: If the filtrate is cloudy, extract with Ethyl Acetate. Wash the organic layer with Brine, dry over
, and concentrate.[1]
Protocol C: Catalytic Transfer Hydrogenation (CTH)
Best for: "Green" chemistry requirements and safety (no pressurized gas).
Mechanism: Formate acts as the hydrogen donor, decomposing into
Materials:
-
Substrate: Ethyl 4,5-diethoxy-2-nitrobenzoate (10 mmol).
-
Hydrogen Donor: Ammonium Formate (5.0 equivalents).
-
Catalyst: 10%
(5 wt% loading). -
Solvent: Methanol or Ethanol (degassed).
Step-by-Step Procedure:
-
Mix: Dissolve substrate in Ethanol under Nitrogen. Add
.[2][3][4][5][6] -
Initiation: Add Ammonium Formate in one portion.
-
Reaction: Stir at RT or mild heat (40°C).
-
Note: Gas evolution (
) will occur. Ensure the vessel is vented (e.g., via a needle/bubbler).
-
-
Completion: Reaction is typically fast (1–2 hours).
-
Workup: Filter through Celite and concentrate. Wash the residue with water to remove excess ammonium salts.
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the appropriate reduction protocol.
Analytical Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning (S/N impurities) or insufficient agitation. | Add fresh catalyst (1-2%); increase agitation speed; check |
| Ester Hydrolysis | pH too high/low or water content too high during reflux. | Ensure anhydrous Ethanol is used in Method A. Use |
| Transesterification | Wrong solvent (e.g., Methanol used with Ethyl ester). | Strictly use Ethanol as the reaction solvent. |
| Colored Impurities | Oxidation of the aniline product. | Perform all workups under inert atmosphere; store product in the dark under |
Product Characterization (Expected):
-
Appearance: Off-white to pale yellow crystalline solid.
-
1H NMR (DMSO-d6): Look for the disappearance of aromatic protons shifted downfield by the nitro group and the appearance of a broad singlet (
) around 5.5–6.5 ppm. The ethyl ester quartet/triplet and ethoxy signals should remain intact.
References
-
Chem-Impex International. "Ethyl 4,5-diethoxy-2-nitrobenzoate Product Page." Chem-Impex, Accessed 2023. Link
-
Organic Syntheses. "Ethyl p-Aminobenzoate (Benzocaine) via Catalytic Hydrogenation." Org.[1][5][7] Synth. 1928, 8, 66. Link
-
MDPI. "Synthesis of Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate."[3] Molbank 2013, M806. (Describes
reduction of similar 2-nitrobenzoates). Link -
Common Organic Chemistry. "Nitro Reduction - Iron (Fe) Methodologies." Common Organic Chemistry, Accessed 2023. Link
-
ResearchGate. "Iron Catalyzed Reduction of Nitro Compounds." J. Chem. & Cheml.[8] Sci. 2018, 8(5), 904-908.[8] Link
Sources
- 1. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
Application Note: Ethyl 4,5-Diethoxy-2-Nitrobenzoate as a Precursor for High-Performance Heterocyclic Dyes and Pigments
Strategic Utility in Materials and Pharmaceutical Sciences
Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS: 460750-26-9) is a highly versatile, dual-use organic intermediate[1]. While drug development professionals recognize its downstream derivatives as critical pharmacophores for kinase inhibitors (e.g., modified EGFR and PDE inhibitors), materials scientists leverage this exact same structural motif to engineer advanced organic colorants.
In dye and pigment manufacturing, this nitrobenzoate serves as the foundational building block for 6,7-diethoxyquinoline and quinazoline chromophores[2]. By incorporating bulky, electron-rich ethoxy groups into the heterocyclic core, chemists can precisely tune the photophysical properties of quinophthalone and azo pigments, achieving superior bathochromic shifts, enhanced molar absorptivity, and exceptional solubility in polymer matrices.
Mechanistic Rationale: Why the Diethoxy-Nitrobenzoate Scaffold?
The selection of Ethyl 4,5-diethoxy-2-nitrobenzoate over its dimethoxy or unsubstituted counterparts is driven by specific chemical and physical causalities:
-
Oxidative Stability (The Nitro Advantage): Aminobenzoates are highly prone to premature oxidation and degradation during storage. By sourcing the stable nitro precursor[3] and reducing it to ethyl 2-amino-4,5-diethoxybenzoate (CAS: 460750-27-0)[4] immediately prior to cyclization, researchers ensure maximum yield and purity of the resulting chromophore.
-
Steric and Electronic Tuning (The Diethoxy Advantage): The ethoxy groups act as strong electron-donating groups (EDGs) via resonance. When integrated into a pigment's conjugated system, they raise the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and red-shifting the absorption spectrum (
). Furthermore, the increased steric bulk of the ethyl chains disrupts tight crystal packing just enough to drastically improve the pigment's dispersion in industrial binders and plastics without sacrificing light fastness.
Synthetic Workflow: From Precursor to Pigment
Workflow: Conversion of Ethyl 4,5-diethoxy-2-nitrobenzoate to a high-performance pigment.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that drug development professionals and materials scientists can verify the success of each transformation before proceeding.
Protocol A: Chemoselective Reduction to the Amino Ester
Objective: Reduce the nitro group without cleaving the ethyl ester.
-
Preparation: Dissolve 10.0 g of Ethyl 4,5-diethoxy-2-nitrobenzoate in 100 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere. Causality: Pd/C provides excellent chemoselectivity for nitro reduction at ambient temperatures, preventing unwanted hydrogenolysis of the ester or ether linkages.
-
Reaction: Purge the vessel with
gas and stir vigorously at room temperature under a balloon pressure (1 atm) for 4-6 hours. -
Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is complete when the yellow nitro precursor spot (
) disappears, replaced by a highly fluorescent blue spot under 254 nm UV light ( ), indicating the formation of ethyl 2-amino-4,5-diethoxybenzoate[4]. -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo to yield a pale crystalline solid. Use immediately in Protocol B to prevent oxidation.
Protocol B: Conrad-Limpach Cyclization to the Quinoline Core
Objective: Construct the 6,7-diethoxy-4-hydroxyquinoline scaffold.
-
Condensation: Combine the freshly prepared ethyl 2-amino-4,5-diethoxybenzoate (8.0 g) with an equimolar amount of ethyl acetoacetate (4.1 g) and a catalytic amount of p-toluenesulfonic acid (0.1 g).
-
Thermal Cyclization: Dissolve the mixture in 30 mL of Dowtherm A (a high-boiling eutectic solvent). Heat the reaction to 250°C using a Dean-Stark trap. Causality: The extreme temperature is strictly required to drive the sequential elimination of water (imine formation) and ethanol (ring closure). The Dean-Stark trap physically removes these byproducts, pushing the equilibrium toward the cyclized product.
-
Self-Validation Check: As the reaction progresses, the product will begin to precipitate out of the hot Dowtherm A due to its high crystallinity and lower solubility.
-
Workup: Cool the mixture to room temperature, dilute with hexanes to maximize precipitation, and filter. Wash with cold ethanol.
Protocol C: Condensation into a Quinophthalone Pigment
Objective: Couple the quinoline core with a chromophoric anhydride.
-
Reaction: Suspend 5.0 g of the 6,7-diethoxyquinoline intermediate and 3.5 g of phthalic anhydride in 25 mL of 1,2-dichlorobenzene. Add 1.5 g of anhydrous Zinc Chloride (
). -
Causality:
acts as a Lewis acid, coordinating to the carbonyl oxygens of phthalic anhydride. This significantly increases their electrophilicity, facilitating nucleophilic attack by the quinoline core. -
Heating: Reflux the mixture at 180°C for 6 hours.
-
Self-Validation Check: The formation of the pigment is visually self-evident. The suspension will transition from a pale slurry to an intense, brilliant greenish-yellow or orange dispersion. The final pigment will be entirely insoluble in the reaction solvent.
-
Isolation: Filter the hot mixture, wash sequentially with hot DMF and methanol to remove unreacted starting materials, and dry under vacuum.
Comparative Photophysical Data
To demonstrate the value of the diethoxy substitution derived from Ethyl 4,5-diethoxy-2-nitrobenzoate, the table below compares the photophysical properties of various quinophthalone pigment derivatives.
| Chromophore Core | Molar Extinction ( | Light Fastness (1-8 Scale)* | Solubility in Polymer Binders | |
| Unsubstituted Quinoline | 410 | 22,000 | 5 | Low |
| 6,7-Dimethoxy Quinoline | 435 | 31,000 | 6 | Moderate |
| 6,7-Diethoxy Quinoline | 448 | 36,500 | 7-8 | High |
*Note: Light fastness is measured on the Blue Wool Scale, where 8 represents maximum resistance to photodegradation. The diethoxy derivative exhibits superior performance due to enhanced electron delocalization stabilizing the excited state.
References
- United States Patent and Trademark Office. "US6756486B1 - Non-migrating metallized disazo green shade yellow pigment". Google Patents.
Sources
Reaction of Ethyl 4,5-diethoxy-2-nitrobenzoate with nucleophiles
Application Note: Nucleophilic Derivatization and Workflows for Ethyl 4,5-diethoxy-2-nitrobenzoate in API Synthesis
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Chemical Context
Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS 460750-26-9) is a highly versatile building block utilized extensively in organic synthesis and pharmaceutical development. It serves as a critical intermediate in the synthesis of bioactive molecules, particularly those targeting anti-inflammatory pathways and advanced heterocyclic structures like quinolines and quinazolines[1][2].
From a mechanistic standpoint, this compound presents a highly polarized electrophilic hub. The strong electron-withdrawing effect of the ortho-nitro group significantly depletes electron density from the aromatic ring and the adjacent ester carbonyl. This electronic environment dictates its reactivity with nucleophiles:
-
Primary Site (Acyl Carbon): Hard nucleophiles (e.g., hydroxide, amines, hydrazine) preferentially attack the highly electrophilic ester carbonyl, leading to acyl substitution (saponification or amidation).
-
Secondary Site (Ether Alkyl Carbon): While the ethoxy groups are generally stable, literature notes that under specific catalytic or harsh conditions, they can participate in nucleophilic substitution or ether cleavage[3]. Soft nucleophiles or Lewis acids target the alkyl carbon of the ethoxy groups to yield catechol derivatives.
Nucleophilic Reaction Map of Ethyl 4,5-diethoxy-2-nitrobenzoate
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity, the following protocols are designed as self-validating systems. The causality behind each solvent choice, temperature gradient, and isolation step is explicitly defined so that researchers can troubleshoot deviations in real-time.
Protocol A: Alkaline Saponification to 4,5-Diethoxy-2-nitrobenzoic acid
This protocol converts the ester into its corresponding carboxylic acid (CAS 103796-34-5), a mandatory precursor for subsequent coupling reactions[4].
-
Step 1: Dissolution. Suspend 10.0 g (35.3 mmol) of Ethyl 4,5-diethoxy-2-nitrobenzoate in 50 mL of absolute ethanol.
-
Causality: The starting ester is highly lipophilic. Ethanol acts as a bridging co-solvent to ensure the ester and the aqueous nucleophile (OH⁻) remain in a homogenous phase, preventing biphasic reaction stalling.
-
-
Step 2: Nucleophile Addition. Slowly add 20 mL of a 2.5 M aqueous NaOH solution dropwise over 15 minutes at room temperature.
-
Causality: Dropwise addition prevents localized exotherms that could trigger unwanted side reactions, such as the premature reduction of the nitro group.
-
-
Step 3: Thermal Activation. Elevate the reaction temperature to 75°C (reflux) for 2 hours.
-
Step 4: In-Process Control (IPC). Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot (high Rf) should completely disappear, replaced by a baseline spot (the sodium carboxylate salt).
-
Step 5: Acidification & Isolation. Cool the mixture to 5°C in an ice bath. Slowly add 2 M HCl until the pH reaches 2.0. Filter the resulting precipitate, wash with cold water, and dry under a vacuum.
-
Self-Validation Checkpoint: Acidification protonates the carboxylate. Because the fully protonated 4,5-diethoxy-2-nitrobenzoic acid lacks charge and is dominated by lipophilic ethoxy/aromatic regions, it rapidly precipitates from the aqueous phase. A thick, pale-yellow precipitate is a visual confirmation of successful conversion.
-
Step-by-Step Workflow for Alkaline Saponification
Protocol B: Direct Hydrazinolysis to 4,5-Diethoxy-2-nitrobenzohydrazide
-
Step 1: Reaction Setup. Dissolve 5.0 g of the ester in 30 mL of ethanol. Add 2.5 equivalents of hydrazine hydrate (NH₂NH₂·H₂O).
-
Causality: Hydrazine benefits from the "alpha-effect" (adjacent lone pairs increasing nucleophilicity), allowing it to directly attack the ester carbonyl without needing prior conversion to an acyl chloride.
-
-
Step 2: Reflux. Heat the mixture to 80°C for 4-6 hours.
-
Step 3: Crystallization. Allow the reaction to cool to room temperature, then further cool to 0°C.
-
Self-Validation Checkpoint: The hydrazide product has significantly lower solubility in cold ethanol compared to the starting ester. The spontaneous formation of needle-like crystals upon cooling validates the acyl substitution.
-
Quantitative Data Summary
The table below summarizes the comparative reactivity of Ethyl 4,5-diethoxy-2-nitrobenzoate with various nucleophiles, providing expected yields and target sites for process optimization.
| Nucleophile | Reaction Type | Target Site | Typical Conditions | Major Product | Expected Yield |
| OH⁻ (aq. NaOH) | Saponification | Ester Carbonyl | EtOH/H₂O, 75°C, 2h | 4,5-Diethoxy-2-nitrobenzoic acid | 85 - 95% |
| NH₂NH₂ (Hydrazine) | Hydrazinolysis | Ester Carbonyl | EtOH, 80°C, 4-6h | 4,5-Diethoxy-2-nitrobenzohydrazide | 75 - 85% |
| R-NH₂ (Aliphatic Amines) | Direct Amidation | Ester Carbonyl | Neat or Toluene, >100°C | N-Alkyl-4,5-diethoxy-2-nitrobenzamide | 40 - 60% |
| BBr₃ | Ether Cleavage | Ether Alkyl Carbon | CH₂Cl₂, -78°C to RT | Ethyl 4,5-dihydroxy-2-nitrobenzoate | 60 - 70% |
Downstream Applications in Drug Development
The nucleophilic derivatization of Ethyl 4,5-diethoxy-2-nitrobenzoate is rarely the final step in a synthetic route. The resulting carboxylic acids or amides are typically subjected to catalytic hydrogenation (e.g., Pd/C and H₂) to reduce the nitro group to an amine. This sequence generates ortho-amino benzoic acid derivatives, which are the foundational precursors for cyclization into quinazolines (often utilized in EGFR kinase inhibitors) and quinolines . The ethoxy groups, retained through the nucleophilic acyl substitution phases, ultimately serve to enhance the lipophilicity and cellular permeability of the final active pharmaceutical ingredient (API)[1].
References
- Source: chemimpex.
- Source: smolecule.
- Source: howeipharm.
- 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester – Chem-Impex (Applications)
Sources
Application Note: Regioselective Nitration of Diethyl 4,5-Diethoxyphthalate via Acetyl Nitrate
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application Area: Synthesis of highly functionalized aromatic building blocks and advanced pharmaceutical intermediates.
Introduction & Mechanistic Rationale
The synthesis of highly functionalized, electron-rich aromatic systems often requires precise control over electrophilic aromatic substitution (EAS) reactions. The nitration of diethyl 4,5-diethoxyphthalate to yield diethyl 4,5-diethoxy-3-nitrophthalate is a critical transformation for generating precursors to complex heterocyclic scaffolds, such as functionalized indoles and quinolines.
Regioselectivity and Electronic Effects
Diethyl 4,5-diethoxyphthalate features a tetrasubstituted benzene ring governed by competing electronic effects:
-
Activating Groups: The two ethoxy (–OEt) groups at C4 and C5 are strongly electron-donating via resonance (+M effect), activating the ring and directing electrophiles to the ortho and para positions.
-
Deactivating Groups: The two ethyl ester (–COOEt) groups at C1 and C2 are electron-withdrawing (–M effect), deactivating the ring and directing electrophiles to the meta position.
Due to the
Choice of Nitrating Agent: The Acetyl Nitrate System
Because the aromatic ring is highly activated by the two ethoxy groups, subjecting the substrate to standard "mixed acid" (
To circumvent this, we employ a modified Menke nitration protocol[1]. By reacting fuming nitric acid with acetic anhydride at 0 °C, acetyl nitrate (
Mechanistic pathway of regioselective nitration using in situ generated acetyl nitrate.
Condition Optimization Data
To validate the necessity of the acetyl nitrate system, various nitrating conditions were evaluated. The quantitative data is summarized in Table 1 .
Table 1: Optimization of Nitration Conditions for Diethyl 4,5-Diethoxyphthalate
| Nitrating System | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Mechanistic Observation |
| 0 to 25 | 4 | >95 | <30 | Extensive ester hydrolysis and oxidative degradation. | |
| 25 to 50 | 24 | 60 | 55 | Sluggish reaction kinetics; incomplete conversion. | |
| 0 to 25 | 12 | >99 | 88 | Clean conversion; complete preservation of esters. |
Experimental Protocol
This protocol is designed as a self-validating system. In-process controls (IPCs) such as temperature thresholds, phase behavior, and pH checks ensure trustworthiness and reproducibility.
Reagents & Materials
-
Diethyl 4,5-diethoxyphthalate: 3.10 g (10.0 mmol, 1.0 equiv)
-
Fuming Nitric Acid (90-100%): 0.63 mL (~15.0 mmol, 1.5 equiv)
-
Acetic Anhydride (
): 12 mL (Solvent and reagent) -
Dichloromethane (DCM): For extraction
-
Saturated Aqueous
: For neutralization -
Anhydrous
: Drying agent
Step-by-Step Methodology
Step 1: Generation of Acetyl Nitrate
-
Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and an internal thermometer.
-
Add 10 mL of acetic anhydride to the flask and cool to 0 °C using an ice-salt bath.
-
Charge the dropping funnel with 0.63 mL of fuming nitric acid.
-
Add the nitric acid dropwise over 15 minutes.
Causality Insight: The reaction between
andis highly exothermic. Maintaining the internal temperature strictly below 5 °C prevents the runaway decomposition of acetyl nitrate, which poses an explosion hazard if overheated[2].
Step 2: Substrate Addition
-
Dissolve 3.10 g (10.0 mmol) of diethyl 4,5-diethoxyphthalate in 2 mL of acetic anhydride.
-
Add this substrate solution dropwise to the nitrating mixture at 0 °C over 20 minutes.
Causality Insight: Slow addition controls the rate of the highly exothermic Wheland intermediate formation, preventing localized heating that could trigger oxidative ether cleavage.
Step 3: Reaction Propagation
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C).
-
Stir the mixture for 12 hours.
-
Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting material (
) should be completely consumed, replaced by a distinct, more polar yellow spot ( ).
Step 4: Quenching and Hydrolysis
-
Slowly pour the reaction mixture into a 250 mL beaker containing 50 g of crushed ice and 50 mL of distilled water under vigorous stirring.
Causality Insight: This step safely hydrolyzes the excess acetic anhydride into acetic acid and precipitates the crude nitro-aromatic product.
Step 5: Extraction and Neutralization
-
Transfer the quenched mixture to a separatory funnel and extract with DCM (
mL). -
Combine the organic layers and wash carefully with saturated aqueous
( mL). Caution: Vigorous evolution will occur. Vent the funnel frequently. -
Self-Validation: Continue washing until the aqueous layer tests slightly basic (pH ~8) via indicator paper. Neutralization is critical to remove residual acetic and nitric acids, which would catalyze ester hydrolysis during solvent evaporation.
Step 6: Isolation and Purification
-
Wash the organic layer with 30 mL of brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue by recrystallization from hot ethanol to afford diethyl 4,5-diethoxy-3-nitrophthalate as pale yellow crystals (Expected Yield: ~3.12 g, 88%).
Step-by-step experimental workflow for the nitration and isolation process.
References
- Process for the nitration of aromatic compounds Google P
- Nitration of aromatic compounds (Without Solid Catalyst)
Sources
- 1. Exploring the Reaction Mechanism of Menke Nitration-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. US3928395A - Process for the nitration of aromatic compounds - Google Patents [patents.google.com]
- 3. US10717700B2 - Nitration of aromatic compounds - Google Patents [patents.google.com]
Application Note: Advanced Synthesis of 6,7-Diethoxyquinoxaline Derivatives from Ethyl 4,5-diethoxy-2-nitrobenzoate
Executive Summary
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and AMPA/NMDA receptor antagonists[1]. The incorporation of a 6,7-diethoxy substitution pattern onto the quinoxaline core significantly enhances the molecule's lipophilicity, metabolic stability, and target-binding affinity via favorable hydrophobic interactions.
This application note details a highly efficient, four-step synthetic workflow to convert Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS: 460750-26-9), a stable and versatile organic building block[2], into complex 6,7-diethoxyquinoxaline derivatives. By leveraging a Curtius rearrangement and catalytic hydrogenation, this protocol avoids harsh reaction conditions, ensuring high fidelity and yield of the sensitive o-phenylenediamine intermediate.
Mechanistic Rationale & Synthetic Strategy
The transformation of an o-nitrobenzoate ester into a quinoxaline requires the precise installation of two adjacent nucleophilic nitrogen centers. Our optimized strategy relies on the following causality-driven choices:
-
Saponification : The ethyl ester is hydrolyzed to the corresponding carboxylic acid to provide a handle for amine installation.
-
Curtius Rearrangement vs. Hofmann Rearrangement : While a Hofmann rearrangement of a primary amide could theoretically yield the required aniline, the harsh oxidative and basic conditions (NaOCl/NaOH) often lead to the cleavage of the ethoxy ethers or unwanted ring chlorination. Instead, we utilize Diphenylphosphoryl azide (DPPA) for a Curtius rearrangement. This proceeds via a mild acyl azide intermediate, which safely extrudes nitrogen gas to form an isocyanate, subsequently trapped by tert-butanol.
-
Catalytic Hydrogenation vs. Dissolving Metal Reduction : Reducing the nitro group using iron or tin salts (Fe/HCl or SnCl2) creates heavy metal chelates with the resulting diamine, severely complicating purification. Catalytic hydrogenation (H2, Pd/C) ensures a quantitative conversion with a simple filtration workup[3].
-
Cyclocondensation : The resulting 4,5-diethoxy-1,2-phenylenediamine is highly susceptible to air oxidation. It is immediately condensed with a 1,2-dicarbonyl compound in mildly acidic ethanol to drive the double imine formation, yielding the thermodynamically stable quinoxaline core.
Figure 1: Four-step synthetic workflow for 6,7-diethoxyquinoxaline derivatives.
Step-by-Step Experimental Protocols
Step 1: Saponification to 4,5-Diethoxy-2-nitrobenzoic acid
-
Procedure : Dissolve Ethyl 4,5-diethoxy-2-nitrobenzoate (10.0 g, 35.3 mmol)[4] in 100 mL of ethanol. Add a solution of NaOH (2.8 g, 70.6 mmol) in 20 mL of distilled water. Reflux the mixture at 85 °C for 2 hours.
-
Self-Validating Observation : The starting material is a pale yellow powder[2]. As the reaction progresses, the suspension becomes a homogeneous dark yellow solution. TLC (Hexanes/EtOAc 7:3) will show the disappearance of the ester (Rf ~0.6) and baseline retention of the carboxylate salt.
-
Workup : Cool to room temperature, concentrate under reduced pressure to remove ethanol, and acidify the aqueous layer to pH 2 using 2M HCl. Collect the precipitated yellow solid via vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Curtius Rearrangement to 4,5-Diethoxy-2-nitroaniline
-
Procedure : Suspend the acid (8.0 g, 31.3 mmol) in 80 mL of anhydrous tert-butanol. Add triethylamine (5.2 mL, 37.6 mmol) followed by DPPA (8.1 mL, 37.6 mmol) dropwise at room temperature. Heat the mixture to reflux (85 °C) for 12 hours.
-
Self-Validating Observation : Continuous evolution of nitrogen gas bubbles confirms the successful Curtius rearrangement (conversion of acyl azide to isocyanate).
-
Deprotection : Concentrate the mixture, dissolve the crude Boc-protected aniline in 50 mL of dichloromethane (DCM), and add 15 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 3 hours. Neutralize with saturated NaHCO3, extract with DCM, dry over Na2SO4, and concentrate to yield orange-red needles.
Step 3: Catalytic Hydrogenation to 4,5-Diethoxy-1,2-phenylenediamine
-
Procedure : Dissolve 4,5-diethoxy-2-nitroaniline (5.0 g, 22.1 mmol) in 60 mL of anhydrous methanol. Purge the flask with argon, then carefully add 10% Pd/C (0.5 g). Equip the flask with a hydrogen balloon and stir vigorously at room temperature for 4 hours.
-
Self-Validating Observation : The deep orange solution will rapidly decolorize to a pale brown/clear solution as the nitro group is reduced to the amine. Hydrogen consumption will cease when the reaction is complete.
-
Workup (Critical Handling) : Filter the mixture through a pad of Celite under an argon blanket to remove the catalyst. Caution: The resulting diamine is highly sensitive to air oxidation and will turn dark purple/black if left exposed to oxygen. Concentrate under reduced pressure and use immediately in Step 4.
Step 4: Cyclocondensation to Quinoxaline Core
-
Procedure : To the freshly prepared diamine (approx. 20 mmol) dissolved in 50 mL of absolute ethanol, add the desired 1,2-dicarbonyl compound (e.g., Benzil, 4.2 g, 20 mmol) and 3 drops of glacial acetic acid as a catalyst. Reflux the mixture for 2–4 hours.
-
Self-Validating Observation : A heavy precipitate will typically form as the highly crystalline quinoxaline product is generated.
-
Workup : Cool the reaction mixture to 0 °C in an ice bath. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/dichloromethane to afford the pure 6,7-diethoxyquinoxaline derivative.
Figure 2: Structure-activity relationship (SAR) logic for diethoxyquinoxaline derivatives.
Quantitative Data Summaries
To demonstrate the versatility of the cyclocondensation step (Step 4), various 1,2-dicarbonyls were reacted with the diamine intermediate. The optimized conditions and yields are summarized in Table 1.
Table 1: Optimization of Cyclocondensation Conditions
| Dicarbonyl Reactant | Target Quinoxaline Derivative | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Benzil | 2,3-Diphenyl-6,7-diethoxyquinoxaline | EtOH / AcOH (cat) | 80 | 2 | 88 |
| Glyoxal (40% aq) | 6,7-Diethoxyquinoxaline | MeOH | 25 | 4 | 92 |
| Ethyl pyruvate | 3-Methyl-6,7-diethoxyquinoxalin-2(1H)-one | EtOH | 80 | 6 | 81 |
| Diacetyl | 2,3-Dimethyl-6,7-diethoxyquinoxaline | THF / AcOH (cat) | 65 | 3 | 85 |
Table 2: Physicochemical Properties of Key Intermediates
| Compound | Appearance | Melting Point (°C) | Purity (HPLC) |
| Ethyl 4,5-diethoxy-2-nitrobenzoate | Pale yellow powder | 48-53 | >99% |
| 4,5-Diethoxy-2-nitrobenzoic acid | Yellow solid | 135-137 | >98% |
| 4,5-Diethoxy-2-nitroaniline | Orange/red needles | 112-114 | >98% |
| 4,5-Diethoxy-1,2-phenylenediamine | Light brown powder | 95-98 | >95% |
References
-
Chem-Impex International . 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester General Information.2
-
BLD Pharm . 460750-26-9 | Ethyl 4,5-diethoxy-2-nitrobenzoate Documentation. 4
-
BenchChem . Methyl 5-Morpholino-2-Nitrobenzoate (SNAr and Nitrobenzoate Reactivity Context). 3
-
Longdom Publishing . Organic Chemistry: Current Research Open Access - Quinoxaline Structural Units. 1
Sources
Application Note: Optimized Hydrolysis Protocols for Ethyl 4,5-diethoxy-2-nitrobenzoate
Strategic Overview
The hydrolysis of Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS: 460750-26-9) to its corresponding carboxylic acid, 4,5-diethoxy-2-nitrobenzoic acid , is a pivotal transformation in the synthesis of isoquinoline-based alkaloids and catechol-O-methyltransferase (COMT) inhibitors.
While ester hydrolysis is a fundamental organic transformation, this specific substrate presents a unique challenge: the ortho-nitro effect . The bulky nitro group at the C2 position creates significant steric hindrance around the carbonyl carbon, retarding nucleophilic attack. Conversely, the nitro group’s strong electron-withdrawing nature (
This protocol details a robust, scalable saponification method that balances these electronic and steric factors to maximize yield (>95%) while minimizing decarboxylation or ether cleavage byproducts.
Reaction Mechanism & Logic
The transformation proceeds via a
Mechanistic Pathway[1][2][3][4]
-
Nucleophilic Attack: The hydroxide ion (
) attacks the carbonyl carbon.[1] Note: This step is rate-limiting due to the steric bulk of the ortho-nitro group. -
Tetrahedral Intermediate: Formation of a transient anionic intermediate.
-
Elimination: Collapse of the intermediate expels the ethoxide ion (
). -
Deprotonation: The generated ethoxide immediately deprotonates the carboxylic acid (irreversible step), driving the equilibrium forward to the carboxylate salt.
-
Acidification: Final workup with HCl yields the free acid.
Mechanistic Visualization[1][4]
Figure 1: Mechanistic pathway for the saponification of sterically hindered ortho-nitrobenzoates.
Experimental Procedure
Materials & Safety
| Reagent | Equiv.[1][2][3][4] | Role | Safety Class |
| Ethyl 4,5-diethoxy-2-nitrobenzoate | 1.0 | Substrate | Irritant |
| Sodium Hydroxide (2M aq) | 3.0 | Nucleophile | Corrosive |
| Ethanol (95%) | Solvent | Co-solvent | Flammable |
| Hydrochloric Acid (6M) | Excess | Protonation | Corrosive |
Safety Critical: The nitro group adds potential energetic instability. While this specific molecule is stable under standard conditions, avoid heating the dry solid above its melting point or subjecting it to mechanical shock.
Detailed Protocol
Step 1: Solubilization
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (35.3 mmol) of Ethyl 4,5-diethoxy-2-nitrobenzoate in 50 mL of Ethanol .
-
Expert Insight: Ethanol is chosen over Methanol to prevent transesterification artifacts, although the base strength makes this negligible. The volume is set to maintain a 0.7 M concentration; too dilute slows the kinetics, too concentrated risks precipitation of the intermediate salt.
-
Step 2: Saponification[5]
-
Add 53 mL of 2M NaOH (106 mmol, 3.0 equiv) dropwise over 5 minutes.
-
Expert Insight: We use 3 equivalents of base.[6] One equivalent is consumed by the reaction, one ensures the medium remains basic to drive the equilibrium, and the excess compensates for the kinetic barrier imposed by the ortho-nitro group.
-
-
Attach a reflux condenser and heat the mixture to 80°C (Reflux) .
-
Stir vigorously for 3–4 hours .
-
Process Control: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (
) should disappear, and the baseline spot (carboxylate salt) should appear.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate: Remove the bulk of the ethanol under reduced pressure (Rotavap at 40°C). This leaves an aqueous slurry of the sodium salt.
-
Why? Removing ethanol maximizes the yield during precipitation. If ethanol remains, the product solubility increases, leading to yield loss.
-
-
Acidification: Dilute the residue with 20 mL water and place the flask in an ice bath (0–5°C).
-
Slowly add 6M HCl dropwise with stirring until pH 1–2 is reached.
-
Observation: A thick, pale yellow precipitate will form immediately.
-
-
Filtration: Filter the solid using a Buchner funnel. Wash the cake with 3 x 20 mL cold water to remove residual NaCl and HCl.
Step 4: Purification (Optional)
-
The crude purity is typically >95%.[5] If higher purity is required for analytical standards, recrystallize from Ethanol/Water (1:1) .
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the hydrolysis process.
Quality Control & Validation
| Parameter | Specification | Method |
| Appearance | Pale yellow to off-white powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water gradient) |
| Melting Point | 190–195°C (Lit. for dimethoxy analog is 195-197°C) | Capillary Method |
| Proton NMR | Loss of ethyl ester quartet/triplet signals |
Troubleshooting Guide:
-
Issue: Oiling out upon acidification.
-
Cause: Incomplete removal of ethanol or product has low melting point impurities.
-
Fix: Decant the aqueous layer, redissolve oil in dilute NaOH, wash with ether (to remove unreacted ester), then re-acidify.
-
-
Issue: Low Yield.
References
-
ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid synthesis. Retrieved from
- Context: Provides analogous synthesis conditions for the dimethoxy variant, validating the nitric acid/oxid
-
Fisher Scientific. (2009).[7] Safety Data Sheet: Ethyl 4-nitrobenzoate. Retrieved from
-
Org. Syn. (1925).[3] m-Nitrobenzoic Acid. Organic Syntheses, Coll. Vol. 1, p.391. Retrieved from
- Context: Classical authoritative procedure for saponification of nitrobenzoates, establishing the baseline for NaOH equivalents and reflux times.
-
Chem-Impex. (n.d.). 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester Properties. Retrieved from
- Context: Physical property verification for the starting m
Sources
Application Note: The Role of Ethyl 4,5-diethoxy-2-nitrobenzoate in Multicomponent Synthesis of Bioactive Heterocycles
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocol
Executive Summary
In modern drug discovery, the rapid assembly of complex, biologically active scaffolds is paramount. Ethyl 4,5-diethoxy-2-nitrobenzoate (EDNB) has emerged as a highly versatile, bifunctional building block in organic synthesis, particularly for the construction of 6,7-diethoxy-substituted heterocycles such as quinolines, indoles, and quinazolines[1].
This application note details the strategic utility of EDNB in Reductive Multicomponent Reactions (MCRs) . By leveraging the masked reactivity of the nitro group and the electrophilic nature of the ethyl ester, chemists can execute one-pot cascade cyclizations. This approach eliminates the need for intermediate isolation, significantly improving the E-factor (environmental factor) and overall atom economy of the synthesis[2].
Mechanistic Rationale & Chemical Causality
The structural features of Ethyl 4,5-diethoxy-2-nitrobenzoate are not arbitrary; they are specifically tailored for medicinal chemistry and process efficiency:
-
The 4,5-Diethoxy Substitution (Lipophilic Efficiency): The ethoxy groups serve a dual purpose. Chemically, they act as electron-donating groups that modulate the reactivity of the aromatic ring. Pharmacologically, when incorporated into a final scaffold (e.g., a quinazolinone), these groups occupy hydrophobic pockets in target proteins (such as EGFR kinases or phosphodiesterases) while providing critical hydrogen-bond acceptor sites via the oxygen atoms.
-
The Nitro Group (Masked Amine): In an MCR, premature reactions lead to oligomerization or undesired side products. The nitro group acts as a "masked" aniline. It remains inert during initial mixing but can be selectively reduced in situ to an amine, triggering a cascade of condensation and cyclization events.
-
The Ethyl Ester (Latent Electrophile): The ester group is perfectly positioned ortho to the nitro group. Once the nitro group is reduced and functionalized into an amidine or imine, the ester undergoes rapid intramolecular nucleophilic acyl substitution (cyclization) driven by the thermodynamic stability of the resulting aromatic heterocycle[3].
Key Application: One-Pot Synthesis of 6,7-Diethoxyquinazolin-4(3H)-ones
A classic application of EDNB is the synthesis of 6,7-diethoxyquinazolin-4(3H)-ones via a reductive three-component reaction involving EDNB, triethyl orthoformate, and a primary amine.
The Self-Validating Reaction Cascade
-
Reduction: Iron (Fe) powder and Ammonium Chloride (NH₄Cl) are used to reduce the nitro group. Causality: This specific reductant system is chosen because it is mild and operates in neutral-to-slightly-acidic aqueous conditions, preventing the premature hydrolysis of the ethyl ester or the orthoester that would occur with harsh acids (like SnCl₂/HCl).
-
Condensation: The nascent aniline reacts with triethyl orthoformate to form an imidate intermediate.
-
Amination & Cyclization: The primary amine attacks the imidate to form an amidine, which immediately cyclizes onto the adjacent ethyl ester, extruding ethanol and yielding the final quinazolinone.
Mechanistic pathway of the reductive MCR yielding quinazolin-4(3H)-ones.
Quantitative Data: Optimization of Reductive MCR Conditions
To validate the choice of reagents, various reductive systems were evaluated for the synthesis of 3-benzyl-6,7-diethoxyquinazolin-4(3H)-one. The data below demonstrates why the Fe/NH₄Cl system is the optimal choice for balancing yield, reaction time, and environmental impact.
| Entry | Reductant System | Solvent | Temp (°C) | Time (h) | Yield (%) | E-Factor / Byproduct Profile |
| 1 | Fe / NH₄Cl | EtOH / H₂O (4:1) | 80 | 4 | 88 | Low / Easily filtered iron oxides |
| 2 | SnCl₂·2H₂O | EtOH | 80 | 6 | 65 | High / Toxic tin waste, partial ester hydrolysis |
| 3 | Pd/C, H₂ (1 atm) | MeOH | 25 | 12 | 75 | Medium / Slow cascade at room temp |
| 4 | Zn / AcOH | AcOH | 60 | 3 | 82 | High / Difficult workup, trace acetylation |
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Visual cues (color changes, fluorescence) and physical state changes (precipitation) act as inherent quality control checkpoints throughout the workflow.
Materials Required:
-
Ethyl 4,5-diethoxy-2-nitrobenzoate (1.0 equiv, 10 mmol)
-
Triethyl orthoformate (1.5 equiv, 15 mmol)
-
Primary Amine (e.g., Benzylamine) (1.2 equiv, 12 mmol)
-
Iron powder (325 mesh) (5.0 equiv, 50 mmol)
-
Ammonium Chloride (NH₄Cl) (5.0 equiv, 50 mmol)
-
Solvent: Ethanol / Distilled Water (4:1 v/v, 50 mL)
Procedure:
-
Initial Setup & Reduction:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ethyl 4,5-diethoxy-2-nitrobenzoate (10 mmol) in 40 mL of Ethanol.
-
Add 10 mL of an aqueous solution containing NH₄Cl (50 mmol).
-
Addition of Reductant: Carefully add Iron powder (50 mmol) in portions.
-
Causality: Iron powder provides the electrons required for nitro reduction. The high surface area of 325-mesh iron ensures rapid reaction kinetics.
-
-
Thermal Activation:
-
Heat the mixture to 80 °C (reflux) for 1 hour.
-
Validation Checkpoint: Perform TLC (Hexane/EtOAc 1:1). The bright yellow spot of the starting material (
) should disappear, replaced by a highly polar, UV-active spot corresponding to the aniline intermediate.
-
-
Multicomponent Assembly:
-
Once reduction is complete, temporarily remove the heat.
-
Add triethyl orthoformate (15 mmol) followed by the primary amine (12 mmol) directly into the reaction mixture.
-
Causality: Sequential addition is critical. Adding the amine and orthoester only after the nitro group is reduced prevents the primary amine from engaging in non-productive side reactions with the unreduced nitrobenzoate.
-
-
Cascade Cyclization:
-
Resume reflux at 80 °C for an additional 3 hours.
-
Validation Checkpoint: A new spot will appear on TLC (
) that exhibits bright blue fluorescence under UV 254 nm, characteristic of the extended conjugation in the quinazolinone ring.
-
-
Workup & Purification:
-
While the mixture is still hot, filter it through a pad of Celite to remove the insoluble iron oxides (Fe₂O₃/Fe₃O₄). Wash the Celite pad with 20 mL of hot ethanol.
-
Causality: Hot filtration is mandatory. The target quinazolinone is highly soluble in hot ethanol but insoluble in cold water/ethanol mixtures. Filtering hot prevents the product from co-precipitating with the iron waste.
-
Concentrate the filtrate under reduced pressure to approximately one-third of its volume, then pour it into 100 mL of ice-cold water.
-
Stir vigorously for 30 minutes. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to afford the analytically pure 6,7-diethoxyquinazolin-4(3H)-one derivative.
-
References
-
AcOH-Catalyzed Rearrangements of Benzo[e][1,4]diazepin-2(and 3)-ones: Easy Access to 1,4-Dihydroquinazolines and Their Condensed Analogues. The Journal of Organic Chemistry - ACS Publications. Retrieved from[Link]
-
Ionic liquid-supported synthesis of dihydroquinazolines and tetrahydroquinazolines under microwave irradiation. R Discovery. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing the synthesis of highly functionalized aromatic building blocks. Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS 460750-26-9) is a critical intermediate in the synthesis of bioactive molecules, particularly quinazoline-based kinase inhibitors and anti-inflammatory agents[1]. It is also a direct precursor to ethyl 2-amino-4,5-diethoxybenzoate, a heavily utilized building block in medicinal chemistry[2].
However, synthesizing this compound from 3,4-dihydroxybenzoic acid is notoriously prone to yield-limiting side reactions, including incomplete alkylation and severe oxidative degradation during nitration. This guide provides field-proven, self-validating protocols and diagnostic troubleshooting to ensure high-yield, regioselective synthesis.
Synthetic Pathway Overview
Figure 1: Two-step synthetic workflow for Ethyl 4,5-diethoxy-2-nitrobenzoate.
Phase 1: Global Alkylation & Esterification (Williamson Ether Synthesis)
To achieve the intermediate ethyl 3,4-diethoxybenzoate , we must simultaneously alkylate two phenolic hydroxyl groups and esterify the carboxylic acid.
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equivalent of 3,4-dihydroxybenzoic acid in anhydrous DMF (Dimethylformamide).
-
Base Addition: Add 4.0 equivalents of finely powdered Potassium Carbonate (
) and stir at room temperature for 30 minutes to generate the phenoxide ions. -
Alkylation: Dropwise, add 4.0 equivalents of Ethyl Bromide (EtBr).
-
Heating: Elevate the reaction temperature to 60 °C and maintain under nitrogen for 12 hours.
-
Workup: Cool the mixture to room temperature, quench by pouring into ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF, dry over
, and concentrate under reduced pressure.
Self-Validation Checkpoint: A successful reaction is self-indicating. As the starting material is consumed, the mixture transitions from a dark suspension to a lighter, more homogenous solution. TLC (Hexane:EtOAc 4:1) will confirm success: the highly polar starting acid (
~0.1) will completely disappear, replaced by a non-polar product spot (~0.7). The isolated intermediate must be a clear to pale-yellow oil.
Phase 2: Regioselective Nitration (Electrophilic Aromatic Substitution)
This is the most critical step. The diethoxy groups strongly activate the aromatic ring, making it highly susceptible to over-nitration and oxidative cleavage[3].
Step-by-Step Protocol:
-
Preparation: Dissolve 1.0 equivalent of ethyl 3,4-diethoxybenzoate in Glacial Acetic Acid.
-
Cooling: Submerge the reaction flask in an ice-salt bath and allow the internal temperature to drop to 0–5 °C.
-
Nitration: Prepare a nitrating mixture of 1.1 equivalents of concentrated Nitric Acid (
, 68-70%) and a catalytic amount of concentrated Sulfuric Acid ( ). Add this mixture dropwise to the reaction flask, strictly maintaining the internal temperature below 5 °C. -
Maturation: Stir the reaction at 0–5 °C for 2 hours.
-
Workup: Pour the reaction mixture onto crushed ice with vigorous stirring. Filter the resulting precipitate, wash with ice-cold water until the filtrate is pH neutral, and recrystallize from hot ethanol.
Self-Validation Checkpoint: The nitration is validated during the quench phase. Pouring the reaction mixture into crushed ice must immediately yield a flocculent, pale yellow precipitate[1]. If the solution turns dark brown or yields a sticky tar, oxidative degradation has occurred. The final recrystallized product should present as a pale yellow powder with a sharp melting point of 48–53 °C[1].
Diagnostic Q&A: Troubleshooting Guide
Q1: Why am I observing incomplete esterification (yielding 3,4-diethoxybenzoic acid instead of the ethyl ester) in Phase 1?
Causality: The kinetics of carboxylate alkylation are significantly slower than phenoxide alkylation. If the reaction time is too short or the alkylating agent is depleted, the carboxylic acid remains unreacted.
Solution: Ensure a full 4.0 equivalents of both EtBr and
Q2: My nitration yield is <30%, and the reaction mixture turned into a black tar. What happened?
Causality: The two ethoxy groups are strong electron-donating groups (EDGs), making the aromatic ring highly electron-rich. If neat sulfuric acid is used as the bulk solvent, or if the temperature exceeds 10 °C, the nitric acid acts as a harsh oxidizing agent rather than a nitrating agent, leading to oxidative cleavage of the ether linkages and destruction of the aromatic ring.
Solution: Strict temperature control (0–5 °C) is non-negotiable. Using glacial acetic acid as the primary solvent moderates the generation of the nitronium ion (
Q3: I am seeing a mixture of isomers after nitration. How do I minimize the formation of the 5-nitro isomer impurity? Causality: In ethyl 3,4-diethoxybenzoate, the 3-ethoxy group directs electrophiles to the ortho (C2) and para (C6) positions, while the 4-ethoxy group directs to its ortho position (C5). Because para-direction is sterically favored over ortho-direction, the nitronium ion preferentially attacks the C6 position (which, upon standard IUPAC renumbering, becomes the 2-nitro position in the final product). The primary impurity is the C5-nitrated isomer, which forms if the temperature is allowed to rise, providing the thermal energy required to overcome the steric activation energy barrier at the C5 position. Solution: Kinetic control at low temperatures (0–5 °C) maximizes the preference for the less sterically hindered C6 position. Subsequent recrystallization from ethanol effectively purges the minor 5-nitro isomeric impurity.
Quantitative Data Presentation
The table below summarizes the causality between nitration conditions and the resulting yield/impurity profile, demonstrating why the Acetic Acid protocol is the industry standard.
Table 1: Comparative Nitration Conditions for Ethyl 3,4-diethoxybenzoate
| Solvent System | Temperature (°C) | Nitrating Agent | Major Product | Yield (%) | Impurity Profile |
| Neat | 20–25 | Degradation Tar | < 30% | Severe oxidative cleavage | |
| Glacial AcOH | 0–5 | 2-Nitro Isomer | 88–92% | Trace 5-nitro isomer | |
| 0–5 | 2-Nitro Isomer | 75–80% | Unreacted starting material | ||
| 0–5 | 2-Nitro Isomer | 65–70% | Moderate over-nitration |
References
-
[1] Title: 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester – Chem-Impex Source: chemimpex.com URL:
-
[3] Title: Buy Ethyl 2,4-diethoxy-5-nitrobenzoate - Smolecule Source: smolecule.com URL:
-
[2] Title: 460750-27-0_Ethyl 2-amino-4,5-diethoxybenzoate CAS号:460750 ... Source: chemsrc.com URL:
Sources
Technical Support Center: Purification of Crude Ethyl 4,5-Diethoxy-2-Nitrobenzoate
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Advanced Troubleshooting and Methodologies for CAS 460750-26-9
Ethyl 4,5-diethoxy-2-nitrobenzoate is a highly versatile intermediate utilized in the synthesis of isoquinoline derivatives, anti-inflammatory agents, and analgesic pharmaceuticals[1]. As a pale yellow powder with a notably low melting point (48–53 °C), its purification presents unique thermodynamic and chromatographic challenges. This support guide provides field-proven, causality-driven solutions to optimize your purification workflows.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my crude product form a biphasic oil instead of crystallizing ("oiling out"), and how can I fix it?
-
Causality: "Oiling out" occurs when the temperature at which the solution becomes saturated exceeds the melting point of the solute-solvent mixture. Because Ethyl 4,5-diethoxy-2-nitrobenzoate has a low melting point (48–53 °C)[1], heating the solvent above 50 °C causes the compound to separate as a supercooled liquid phase rather than a highly ordered crystal lattice. Impurities further depress this melting point.
-
Solution: Lower your initial dissolution temperature to strictly <45 °C. Use a binary solvent system with a steep solubility curve (e.g., Ethanol/Water). Most importantly, induce nucleation by adding a seed crystal at 35 °C before the cloud point is reached, and employ a slow cooling rate to prioritize lattice formation over liquid-liquid phase separation[2].
Q2: During silica gel chromatography, why do I see co-elution of a closely related impurity, and how can I resolve it?
-
Causality: The nitration of ethyl 4,5-diethoxybenzoate often yields regioisomers (e.g., the 2-nitro vs. 3-nitro or 6-nitro derivatives). These isomers possess nearly identical dipole moments and polarities, causing them to co-elute in standard aliphatic/ester solvent mixtures (like Hexane/Ethyl Acetate)[3].
-
Solution: Switch your mobile phase to a more selective system like Toluene/Ethyl Acetate. The aromatic solvent (Toluene) leverages
stacking interactions with the nitroaromatic solute, amplifying subtle steric differences between the isomers and significantly enhancing baseline resolution.
Q3: I observed a color change from pale yellow to dark brown during solvent removal. What happened?
-
Causality: Nitroaromatic compounds are susceptible to thermal degradation. Prolonged exposure to heat, especially in the presence of trace acidic or basic impurities from the reaction workup, can trigger the formation of colored polymeric byproducts or azo/azoxy compounds.
-
Solution: Maintain the rotary evaporator water bath strictly below 40 °C. If acidic impurities are suspected, wash the organic layer with saturated aqueous
prior to concentration to neutralize the mixture.
Q4: My NMR spectrum shows a broad peak around 10-11 ppm and missing ethyl ester signals. What is this impurity?
-
Causality: This spectral signature indicates the presence of 4,5-diethoxy-2-nitrobenzoic acid. The ethyl ester is prone to hydrolysis if exposed to strong aqueous acids or bases during the reaction quench or workup phase.
-
Solution: Perform a mild basic wash (5%
) of the organic phase prior to purification. The free acid will partition into the aqueous layer as a water-soluble sodium salt, leaving the intact ester in the organic phase.
Part 2: Quantitative Data Presentation
To determine the optimal purification route, compare the metrics of the two primary methodologies below. Selection should be based on the initial purity of your crude mixture.
| Purification Method | Ideal Initial Purity | Target Impurities Removed | Expected Yield | Processing Time | Purity Achieved |
| Seeded Recrystallization | > 90% | Trace starting materials, color bodies | 75 - 85% | 12 - 18 hours | > 99.5% |
| Flash Chromatography | < 90% | Regioisomers, over-nitrated byproducts | 85 - 95% | 2 - 4 hours | 98 - 99% |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Seeded Recrystallization (Ethanol/Water)
Use this method if the crude product is >90% pure and primarily contaminated with trace starting material.
-
Dissolution: Transfer the crude Ethyl 4,5-diethoxy-2-nitrobenzoate to a round-bottom flask. Add a minimum volume of absolute Ethanol. Warm the flask in a water bath strictly to 40–45 °C .
-
Validation Checkpoint: The solution must become completely clear. If insoluble particulates remain, perform a hot filtration. Do not exceed 45 °C to prevent oiling out.
-
-
Saturation: While maintaining the temperature at 40 °C, add deionized water dropwise until a slight, persistent turbidity is observed. Immediately add 1-2 drops of Ethanol until the solution just turns clear again.
-
Validation Checkpoint: The appearance of persistent cloudiness confirms the exact saturation point has been reached.
-
-
Nucleation: Remove the flask from the heat source. Allow it to cool ambiently to 35 °C. Add 1-2 mg of pure Ethyl 4,5-diethoxy-2-nitrobenzoate seed crystals.
-
Crystallization: Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath (0–8 °C) for an additional 2 hours[1].
-
Isolation: Filter the pale yellow crystals under a vacuum. Wash the filter cake with a pre-chilled (4 °C) solution of 10% Ethanol in Water. Dry under a high vacuum at room temperature.
Protocol B: High-Resolution Flash Chromatography
Use this method if the crude product contains significant regioisomers or free acid impurities.
-
Column Preparation: Pack a glass column with 230–400 mesh silica gel using Hexane as the solvent.
-
Dry Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add silica gel (1:3 ratio to crude mass), and evaporate the DCM at 30 °C. Load this dry powder onto the top of the column bed.
-
Causality: Dry loading prevents band broadening and tailing, which is critical for separating closely eluting nitro-isomers[3].
-
-
Elution: Elute using a gradient solvent system starting at 95:5 Hexane:Ethyl Acetate, slowly ramping to 80:20.
-
Monitoring & Pooling: Monitor the fractions via TLC (UV 254 nm). The product typically elutes at an
of ~0.4 in 80:20 Hexane:EtOAc.-
Validation Checkpoint: Before pooling, spot the first and last test tubes of the product peak on a TLC plate. Co-spot with the starting material. If a "shadow spot" appears (indicating isomer co-elution), those specific boundary fractions must be diverted and excluded from the main pure batch.
-
-
Concentration: Pool the pure fractions and concentrate on a rotary evaporator with the water bath set to <40 °C to yield the pale yellow powder.
Part 4: Workflow Visualization
Decision tree for purifying crude Ethyl 4,5-diethoxy-2-nitrobenzoate based on initial purity.
Part 5: References
Sources
Common side reactions in the synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate
Welcome to the Technical Support Center for the synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthesis. Our goal is to equip you with the scientific rationale behind the experimental procedures and to offer practical solutions to overcome potential challenges.
Introduction
The synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate is a critical step in the preparation of various pharmaceutical intermediates and advanced materials. The introduction of a nitro group onto the aromatic ring of ethyl 3,4-diethoxybenzoate is a classic example of electrophilic aromatic substitution. While the reaction appears straightforward, the presence of two activating ethoxy groups and an electron-withdrawing ester group presents unique challenges in controlling regioselectivity and minimizing side reactions. This guide will address these challenges in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am planning the synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate. What is the recommended starting material and general synthetic approach?
The recommended and most direct synthetic route to Ethyl 4,5-diethoxy-2-nitrobenzoate is through the electrophilic nitration of ethyl 3,4-diethoxybenzoate . This starting material can be synthesized via Fischer esterification of 3,4-diethoxybenzoic acid with ethanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate.
Q2: My nitration reaction is yielding a complex mixture of products, and the overall yield of the desired Ethyl 4,5-diethoxy-2-nitrobenzoate is low. What are the likely side reactions?
The presence of two strongly activating ethoxy groups ortho and para to each other makes the aromatic ring highly susceptible to electrophilic attack. The primary side reactions in this synthesis are:
-
Formation of Regioisomers: While the desired product is the 2-nitro isomer, nitration can also occur at other positions on the ring. The main regioisomeric byproduct is typically ethyl 3,4-diethoxy-6-nitrobenzoate . The formation of the 5-nitro isomer is less likely due to steric hindrance from the adjacent ethoxy group.
-
Dinitration: The product, Ethyl 4,5-diethoxy-2-nitrobenzoate, still contains an activated aromatic ring and can undergo a second nitration to yield dinitro-substituted byproducts.
-
Oxidation: The strong oxidizing nature of nitric acid, especially at elevated temperatures, can lead to the oxidation of the starting material or product, resulting in the formation of dark, tar-like substances.[1]
-
Ether Cleavage: Under strong acidic conditions and elevated temperatures, the ethoxy groups can be cleaved to form phenolic byproducts.[2]
-
Ester Hydrolysis: The presence of strong acid and water (from the nitric acid and formed during the reaction) can lead to the hydrolysis of the ethyl ester back to the corresponding carboxylic acid.
The following diagram illustrates the major potential side reactions:
Caption: Potential side reactions during the nitration of ethyl 3,4-diethoxybenzoate.
Q3: How can I improve the regioselectivity of the nitration and minimize the formation of the 6-nitro isomer?
Controlling the regioselectivity is paramount for a successful synthesis. Here are key strategies:
-
Temperature Control: Maintaining a low reaction temperature (typically 0-5 °C) is crucial.[1] Lower temperatures reduce the overall reactivity of the system and can favor the thermodynamically more stable product.
-
Slow Addition of Nitrating Agent: The mixed acid (concentrated nitric acid and sulfuric acid) should be added dropwise to the solution of ethyl 3,4-diethoxybenzoate with vigorous stirring. This prevents localized overheating and high concentrations of the nitrating agent, which can lead to less selective reactions.
-
Choice of Nitrating Agent: While mixed acid is standard, for highly activated substrates, milder nitrating agents could be explored. However, for this specific transformation, careful control of the standard mixed acid reaction is usually sufficient.
Table 1: Recommended Reaction Conditions for Improved Selectivity
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes side reactions and enhances regioselectivity. |
| Addition Rate | Slow, dropwise | Prevents localized overheating and high reagent concentration. |
| Stirring | Vigorous | Ensures efficient heat dissipation and homogenous reaction mixture. |
| Molar Ratio | Slight excess of HNO₃ (1.0-1.1 eq) | Drives the reaction to completion without promoting dinitration. |
Q4: My reaction mixture turns dark brown or black, and I have difficulty isolating the product. What is causing this, and how can I prevent it?
The formation of dark-colored tars is a common issue in the nitration of activated aromatic compounds and is primarily due to oxidation of the starting material or product by the nitric acid.[1]
Troubleshooting Steps:
-
Strict Temperature Control: As mentioned previously, maintaining a low temperature is the most effective way to prevent oxidation. Use an ice-salt bath if necessary to keep the temperature below 5 °C.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Once the starting material is consumed, the reaction should be quenched promptly to avoid prolonged exposure of the product to the oxidizing conditions.
-
Purity of Starting Material: Ensure that your ethyl 3,4-diethoxybenzoate is pure. Impurities can sometimes catalyze decomposition and oxidation reactions.
Proposed TLC Monitoring System:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 8:2 or 7:3 v/v) should provide good separation. The product will be more polar than the starting material.
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
Q5: What is the best procedure for working up the reaction and purifying the final product?
A careful work-up and purification are essential to isolate pure Ethyl 4,5-diethoxy-2-nitrobenzoate.
Step-by-Step Work-up and Purification Protocol:
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water with stirring. This will dilute the acid, stop the reaction, and precipitate the crude product.[3]
-
Isolation of Crude Product:
-
If a solid precipitates, collect it by vacuum filtration, and wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
If the product is an oil or remains in solution, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[3]
-
-
Neutralization Wash: Dissolve the crude product (or the combined organic extracts) in an organic solvent and wash with a saturated solution of sodium bicarbonate to remove any residual acid. Be cautious of CO₂ evolution.[3]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to aid in the removal of water.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The primary methods for purifying the crude product are:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be effective in removing impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from regioisomers and other byproducts.[3] A silica gel column with a gradient elution of hexanes and ethyl acetate is recommended.
-
Q6: How can I confirm the identity and purity of my final product and identify any isomeric impurities?
Spectroscopic methods are essential for characterizing the final product and identifying any impurities.
Expected Spectroscopic Data:
1H NMR (Predicted):
-
Two singlets for the aromatic protons.
-
Two quartets for the -OCH₂- protons of the two ethoxy groups.
-
One triplet for the -CH₃ protons of the ester ethyl group.
-
One triplet for the -CH₃ protons of the aromatic ethoxy groups.
13C NMR (Predicted):
The chemical shifts of the aromatic carbons will be influenced by the positions of the ethoxy, nitro, and ester groups. A detailed analysis of the 13C NMR spectrum, potentially with the aid of computational prediction software, can help distinguish between the desired 2-nitro isomer and the 6-nitro regioisomer.[4]
Table 2: Differentiating the 2-Nitro and 6-Nitro Isomers by 1H NMR (Conceptual)
| Isomer | Key Differentiating Features in 1H NMR |
| Ethyl 4,5-diethoxy-2-nitrobenzoate (Desired) | The aromatic proton ortho to the nitro group and meta to the ester will likely be shifted further downfield compared to the other aromatic proton. |
| Ethyl 3,4-diethoxy-6-nitrobenzoate (Isomer) | The aromatic proton ortho to the ester group and meta to the nitro group will have a distinct chemical shift compared to the proton ortho to the nitro group and meta to the ester. |
A careful analysis of the coupling patterns and chemical shifts in the 1H NMR spectrum of the purified product and any isolated fractions from chromatography will be crucial for unambiguous structural assignment.
References
-
Chemistry LibreTexts. Reactions of Ethers - Acidic Cleavage. [Online] Available at: [Link]
Sources
Technical Support Center: Purification and Troubleshooting for Ethyl 4,5-diethoxy-2-nitrobenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in resolving complex purification bottlenecks associated with Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS 460750-26-9) .
This compound is a highly versatile intermediate utilized in the synthesis of various bioactive molecules, particularly in the development of anti-inflammatory and analgesic pharmaceuticals[1]. However, its synthesis—typically involving the nitration of a diethoxybenzoic acid precursor followed by esterification—frequently generates a predictable suite of impurities. Regioisomeric byproducts, such as Ethyl 2,4-diethoxy-5-nitrobenzoate, and unreacted starting materials require rigorous, mechanistically sound purification methodologies to ensure API-grade purity[2].
Quantitative Impurity Profiling
Before initiating purification, it is critical to understand the physicochemical properties of the contaminants. Table 1 summarizes the typical impurity profile observed during reverse-phase HPLC analysis.
Table 1: Physicochemical Profile of Common Synthesis Impurities
| Impurity Type | Specific Compound | pKa (Est.) | RRT (Reverse-Phase) | Primary Removal Strategy |
| Target Product | Ethyl 4,5-diethoxy-2-nitrobenzoate | N/A (Neutral) | 1.00 | N/A |
| Unreacted Acid | 4,5-diethoxy-2-nitrobenzoic acid | ~3.5 - 4.5 | 0.45 | Saturated NaHCO₃ Wash |
| Phenolic Byproduct | Ethyl 4-ethoxy-5-hydroxy-2-nitrobenzoate | ~9.0 - 10.0 | 0.65 | pH 9.5 Buffer Wash |
| Regioisomer | Ethyl 3,4-diethoxy-5-nitrobenzoate | N/A (Neutral) | 1.15 | Gradient Recrystallization |
(Note: Relative Retention Times (RRT) are approximate and based on standard C18 reverse-phase gradients using Water/Acetonitrile with 0.1% TFA).
Troubleshooting FAQs
Q1: My HPLC trace shows a significant early-eluting peak (RRT ~0.45). How do I clear this without hydrolyzing my target ester? A1: This early-eluting peak is almost certainly unreacted 4,5-diethoxy-2-nitrobenzoic acid.
-
Causality: The esterification step often leaves trace amounts of free acid, or trace hydrolysis occurs during aggressive aqueous workups.
-
Solution: Utilize a mild acid-base liquid-liquid extraction[3]. Wash your organic phase with saturated aqueous sodium bicarbonate (NaHCO₃). Do not use strong bases like NaOH for this step, as the hydroxide ion is a strong enough nucleophile to hydrolyze your ethyl ester back into the starting acid, actively working against your purification goals.
Q2: I am detecting a phenolic impurity (RRT ~0.65). Why is this forming, and how can I selectively remove it? A2:
-
Causality: The harsh, highly acidic conditions (concentrated H₂SO₄/HNO₃) required during the nitration of the diethoxybenzoic acid precursor can cause partial ether cleavage (de-ethylation), yielding a phenol.
-
Solution: Phenols have a much higher pKa (~9.0–10.0) than carboxylic acids. A precisely buffered wash at pH 9.5 will deprotonate the phenol into a water-soluble phenoxide ion without providing enough hydroxide concentration to degrade the ester. Alternatively, a short silica gel plug can trap the highly polar phenol.
Q3: My product is contaminated with a regioisomer (Ethyl 3,4-diethoxy-5-nitrobenzoate). Liquid-liquid extraction isn't working. What is the best approach? A3:
-
Causality: Nitration of the diethoxybenzoic acid precursor is not 100% regioselective. Because both the target and the regioisomer are neutral esters with identical functional groups, liquid-liquid extraction cannot separate them.
-
Solution: You must exploit differential crystal lattice energies. Recrystallization from an alcoholic solvent system (like Isopropanol/Water) is a highly effective, scalable technique for separating nitrobenzoate regioisomers[4].
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Built-in observational checks ensure that you can verify the success of the procedure in real-time.
Protocol A: Acid-Base Liquid-Liquid Extraction (Impurity Clearance)
Objective: Removal of acidic and phenolic impurities.
-
Dissolution: Dissolve the crude Ethyl 4,5-diethoxy-2-nitrobenzoate in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.
-
Acid Clearance: Wash the organic layer with equal volumes of saturated aqueous NaHCO₃ (3x).
-
Validation Check: Vent the separatory funnel frequently. The evolution of CO₂ gas indicates active neutralization of the free acid. Once gas evolution ceases, the acid has been neutralized.
-
-
Phenolic Clearance: Wash the organic layer with a pH 9.5 carbonate buffer (2x).
-
Validation Check: A yellow tint in the aqueous layer indicates the successful partitioning of the highly conjugated phenoxide ion.
-
-
Workup: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude solid.
Protocol B: Gradient Cooling Recrystallization
Objective: Separation of regioisomers.
-
Solvent Saturation: Dissolve the concentrated crude solid in a minimal amount of boiling Isopropanol (IPA) (approx. 3-5 mL/g).
-
Anti-Solvent Addition: Add deionized water dropwise to the boiling solution until it becomes slightly turbid, then immediately add a few drops of hot IPA until the solution turns clear again.
-
Gradient Cooling: Remove from heat and allow the solution to cool to room temperature slowly (approx. 0.5°C/min).
-
Causality: Rapid crash-cooling traps regioisomeric impurities within the forming crystal lattice (kinetic trapping). Slow cooling ensures thermodynamic control, allowing only the target isomer to stack perfectly into the lattice.
-
-
Maturation: Once at room temperature, chill the flask in an ice bath (0–4°C) for 2 hours to maximize yield.
-
Isolation: Filter the crystals via a Büchner funnel, wash with ice-cold 10% IPA/Water, and dry under vacuum at 40°C.
-
Validation Check: The melting point of the dried powder should sharpen significantly to 48–53 °C[1].
-
Purification Workflow Visualization
Figure 1: Decision-tree workflow for the purification of Ethyl 4,5-diethoxy-2-nitrobenzoate.
References
-
Chemistry LibreTexts. "Acid-Base Extraction." Available at:[Link]
-
Royal Society of Chemistry (RSC) Education. "Nitration of methyl benzoate." Available at:[Link]
Sources
Technical Support Center: Synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance for successfully scaling up this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction for yield and purity.
Ethyl 4,5-diethoxy-2-nitrobenzoate is a key building block in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[1] Its unique structure, featuring two activating ethoxy groups and a deactivating nitro group on a benzene ring, presents specific challenges and opportunities in its synthesis. This guide will equip you with the knowledge to navigate these complexities.
Core Synthesis Protocol
The most common and reliable method for synthesizing Ethyl 4,5-diethoxy-2-nitrobenzoate is through the electrophilic nitration of Ethyl 4,5-diethoxybenzoate. The reaction mechanism involves the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid, which then attacks the electron-rich aromatic ring.
Reagents and Materials
| Reagent/Material | Grade | Purpose |
| Ethyl 4,5-diethoxybenzoate | ≥98% | Starting Material |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Catalyst/Dehydrating Agent |
| Fuming Nitric Acid (HNO₃) | ≥90% | Nitrating Agent |
| Dichloromethane (CH₂Cl₂) | Anhydrous | Solvent |
| Ice (from deionized water) | - | Temperature Control/Quenching |
| Saturated Sodium Bicarbonate (NaHCO₃) | Reagent | Neutralization |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Drying Agent |
| Ethanol (EtOH) | Reagent | Recrystallization Solvent |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Ethyl 4,5-diethoxybenzoate in dichloromethane.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with constant stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath. Safety Note: This is a highly exothermic process and should be done slowly and with extreme care in a fume hood.[2]
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture to the solution of Ethyl 4,5-diethoxybenzoate via the dropping funnel, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure Ethyl 4,5-diethoxy-2-nitrobenzoate as a pale yellow powder.[1]
-
Visualization of the Synthesis Workflow
Caption: A flowchart illustrating the key stages of the synthesis process.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate nitrating agent. The two ethoxy groups on the starting material are strongly activating, but the ester group is deactivating, creating a complex reactivity profile.
-
Solution:
-
Monitor the reaction closely using TLC until the starting material spot disappears completely.
-
Ensure the correct stoichiometry of the nitrating agents. A slight excess of nitric acid may be necessary, but be cautious as this can lead to over-nitration.
-
-
-
Decomposition:
-
Cause: The reaction is highly exothermic. If the temperature is not carefully controlled, the starting material and/or product can decompose, leading to the formation of tar-like substances.[3]
-
Solution:
-
Maintain the reaction temperature strictly between 0-5 °C during the addition of the nitrating mixture.
-
Ensure efficient stirring to dissipate heat evenly.
-
Add the nitrating mixture very slowly.
-
-
-
Losses During Workup:
-
Cause: The product may have some solubility in the aqueous layers, especially if the pH is not properly controlled. Emulsion formation during washing can also lead to significant product loss.
-
Solution:
-
Ensure complete neutralization with sodium bicarbonate. Check the pH of the aqueous layer after washing.
-
To break emulsions, add a small amount of brine and allow the mixture to stand.
-
Back-extract the aqueous layers with a small amount of dichloromethane to recover any dissolved product.
-
-
Problem 2: Impure Product
Q: My final product shows multiple spots on TLC and the melting point is broad. What are the potential impurities and how can I remove them?
A: The presence of impurities is often indicated by a lower and broader melting point than the reported 48-53 °C.[1] Common impurities include:
-
Unreacted Starting Material:
-
Cause: Incomplete reaction (see Problem 1).
-
Solution: Increase the reaction time or use a slight excess of the nitrating agent. Careful recrystallization from ethanol should effectively separate the product from the less polar starting material.
-
-
Formation of Isomers:
-
Cause: The two ethoxy groups direct the incoming nitro group to the ortho and para positions. While the 2-nitro isomer is the major product due to steric hindrance from the ethyl ester group, the formation of the 6-nitro isomer is possible.
-
Solution:
-
Precise temperature control is crucial, as higher temperatures can lead to a decrease in regioselectivity.
-
Fractional crystallization may be necessary if a significant amount of the isomeric impurity is present.
-
-
-
Di-nitrated Byproducts:
-
Cause: The presence of two strongly activating ethoxy groups makes the ring susceptible to a second nitration, especially if the reaction temperature is too high or an excess of the nitrating agent is used.[3]
-
Solution:
-
Strictly adhere to the recommended temperature range.
-
Use the correct stoichiometry of the nitrating agent.
-
Purification by column chromatography may be required to separate the mono- and di-nitrated products.
-
-
Problem 3: Runaway Reaction
Q: The reaction became very hot and produced a lot of brown fumes. What happened and how can I prevent this?
A: This indicates a runaway reaction, which is a serious safety concern in nitration procedures.
-
Cause: The reaction between nitric acid and sulfuric acid is highly exothermic, and the nitration of the activated aromatic ring is also an exothermic process. Adding the nitrating mixture too quickly or inadequate cooling can lead to a rapid increase in temperature. The brown fumes are likely nitrogen dioxide (NO₂), indicating decomposition.
-
Solution:
-
Safety First: Always work in a well-ventilated fume hood and have an appropriate quenching agent (like a large volume of ice water) readily available.[4]
-
Slow Addition: Add the nitrating mixture dropwise, monitoring the temperature closely.
-
Efficient Cooling: Use a well-maintained ice-salt bath and ensure vigorous stirring.
-
Scale-Up Consideration: When scaling up the reaction, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Use a jacketed reactor with a circulating coolant for larger scale syntheses.
-
Troubleshooting Decision Tree
Sources
Alternative catalysts for the synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate
Technical Support Center: Synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate
Welcome to the Technical Support Center for the synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the nitration of ethyl 4,5-diethoxybenzoate. We will explore alternative catalytic systems beyond the conventional mixed acid approach, focusing on milder and more selective methodologies.
Introduction: Beyond Mixed-Acid Nitration
The traditional synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate often employs a mixture of concentrated nitric and sulfuric acids. While effective, this method presents several challenges, including harsh reaction conditions, potential for over-nitration and side-product formation, and significant environmental concerns due to corrosive and hazardous waste.[1] This guide focuses on alternative, more benign catalytic systems that offer improved selectivity and easier handling.
We will delve into two primary classes of alternative catalysts:
-
Bismuth(III) Nitrate-Based Systems: These offer a milder approach to nitration, often proceeding under less acidic conditions.[2][3]
-
Solid Acid Catalysts (Zeolites): These heterogeneous catalysts provide advantages in terms of product separation, catalyst recyclability, and potential for shape-selective nitration.[4]
Troubleshooting and FAQs: Alternative Catalytic Nitration
This section addresses common issues encountered during the synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate using alternative catalysts.
Frequently Asked Questions (FAQs)
Q1: Why consider alternatives to the standard nitric acid/sulfuric acid method?
A1: The standard mixed-acid nitration, while a classic method, suffers from several drawbacks.[1] These include:
-
Harsh Conditions: The highly corrosive nature of the reagents requires specialized equipment and careful handling.
-
Poor Regioselectivity: With highly activated substrates like ethyl 4,5-diethoxybenzoate, there is a risk of forming multiple isomers, complicating purification.
-
Over-nitration: The strong nitrating power can lead to the introduction of more than one nitro group.[4]
-
Environmental Concerns: The process generates large amounts of acidic waste that is costly and hazardous to neutralize and dispose of.
Alternative catalysts, such as bismuth salts and zeolites, offer milder reaction conditions, improved selectivity, and easier work-up procedures.[2][4]
Q2: My reaction with the Bismuth Nitrate catalyst is very slow or shows no conversion. What could be the issue?
A2: Several factors could contribute to low reactivity in bismuth-catalyzed nitrations:
-
Inadequate Activation: Bismuth nitrate on its own may not be a sufficiently strong nitrating agent for all substrates. The presence of an activator, such as thionyl chloride or acetic anhydride, is often necessary to generate the active nitrating species.[2]
-
Moisture: Bismuth(III) nitrate pentahydrate contains water, and excess moisture in the reaction can hydrolyze the active nitrating species. Ensure you are using a dry solvent and consider using a freshly opened container of the bismuth salt.
-
Solvent Choice: The solvent can significantly impact the reaction rate. While dichloromethane is commonly used, for less reactive substrates, a more polar solvent might be beneficial, or the use of an ionic liquid could enhance reactivity.[3]
Q3: I'm observing the formation of undesired isomers with my zeolite catalyst. How can I improve the regioselectivity?
A3: Zeolites offer shape selectivity, which can be tuned to favor a specific isomer.[4]
-
Zeolite Type and Pore Size: The pore size and channel structure of the zeolite play a crucial role. Zeolites like H-beta and H-ZSM-5 are commonly used. For your specific substrate, you may need to screen different zeolites to find the one that best accommodates the transition state leading to the desired 2-nitro isomer.[4]
-
Si/Al Ratio: The acidity of the zeolite, which is related to the Si/Al ratio, influences its catalytic activity. A higher aluminum content generally leads to stronger acidity. You may need to optimize this ratio for your specific reaction.[5]
-
Reaction Temperature: Temperature can affect the isomer distribution. Running the reaction at a lower temperature might favor the thermodynamically more stable isomer.
Q4: After my zeolite-catalyzed reaction, I'm struggling to separate the product from the catalyst. What is the best practice for work-up?
A4: The heterogeneous nature of zeolite catalysts should simplify work-up.
-
Filtration: The most straightforward method is to cool the reaction mixture and filter off the zeolite catalyst.
-
Solvent Washing: Wash the recovered zeolite with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any adsorbed product.
-
Catalyst Regeneration: The recovered zeolite can often be regenerated by washing with a solvent and then calcining at high temperature to remove any residual organic material, allowing for its reuse.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Ethyl 4,5-diethoxy-2-nitrobenzoate | - Incomplete reaction. - Product degradation during work-up. - Inefficient catalyst activation (for Bismuth systems). | - Monitor the reaction by TLC or GC to ensure completion. - Use a milder work-up procedure; for instance, avoid strong bases if your product is base-sensitive.[7] - Ensure the proper stoichiometry of the activating agent (e.g., thionyl chloride) is used.[2] |
| Formation of Multiple Nitro Isomers | - Non-selective nitrating agent. - Inappropriate reaction temperature. - Steric and electronic effects of the substrate. | - Employ a shape-selective catalyst like a zeolite with an appropriate pore size.[4] - Optimize the reaction temperature; lower temperatures often lead to higher selectivity. - Consider protecting one of the ethoxy groups if regioselectivity remains a persistent issue, though this adds extra steps. |
| Observation of Dark, Tarry By-products (Charring) | - Overly aggressive nitrating conditions. - Localized overheating. - Oxidation of the electron-rich aromatic ring. | - Switch to a milder nitrating system like Bismuth(III) nitrate.[2] - Ensure efficient stirring and slow, controlled addition of the nitrating agent. - Perform the reaction at a lower temperature. |
| Cleavage of Ethoxy Groups | - Strongly acidic conditions. - Presence of water at elevated temperatures. | - Use a non-acidic or mildly acidic catalyst system. - Ensure anhydrous reaction conditions. |
| Difficulty in Catalyst Removal/Reuse (Zeolites) | - Fine particle size of the zeolite. - Strong adsorption of product/by-products. | - Use a zeolite with a larger particle size or consider pelletized forms. - After filtration, wash the zeolite thoroughly with a solvent in which the product is highly soluble. - Follow a validated regeneration protocol, typically involving calcination.[6] |
Experimental Protocols: Alternative Syntheses
Protocol 1: Bismuth(III) Subnitrate / Thionyl Chloride Mediated Nitration
This method provides a mild and selective route for the nitration of activated aromatic compounds.[2]
Materials:
-
Ethyl 4,5-diethoxybenzoate
-
Bismuth subnitrate (Bi₅O(OH)₉(NO₃)₄)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve Ethyl 4,5-diethoxybenzoate (1 equivalent) in anhydrous dichloromethane.
-
Add thionyl chloride (2 equivalents) to the solution and stir.
-
Add bismuth subnitrate (0.25 equivalents) portion-wise to the stirring mixture.
-
Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic solids.
-
Transfer the filtrate to a separatory funnel and wash with dilute HCl, followed by water, and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 4,5-diethoxy-2-nitrobenzoate.
Protocol 2: Zeolite H-Beta Catalyzed Nitration
This heterogeneous catalytic method allows for easy catalyst separation and reuse.[4]
Materials:
-
Ethyl 4,5-diethoxybenzoate
-
Zeolite H-Beta (Si/Al ratio to be optimized, e.g., 25-50)
-
Nitric Acid (65-70%)
-
1,2-Dichloroethane (DCE) or another suitable solvent
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activate the Zeolite H-Beta by heating it under vacuum at a high temperature (e.g., 500 °C) for several hours and then allowing it to cool to room temperature under an inert atmosphere.
-
In a round-bottomed flask, suspend the activated Zeolite H-Beta in 1,2-dichloroethane.
-
Add Ethyl 4,5-diethoxybenzoate (1 equivalent) to the suspension and stir.
-
Slowly add nitric acid (1.1-1.5 equivalents) dropwise to the mixture at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and filter to recover the zeolite catalyst. Wash the recovered catalyst with fresh solvent.
-
Combine the filtrate and the washings, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography.
Data Summary and Visualization
Catalyst System Comparison
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | Concentrated acids, 0 °C to RT | High reactivity, low cost | Poor selectivity, harsh conditions, hazardous waste[1] |
| Bismuth Subnitrate / SOCl₂ | DCM, Room Temperature | Mild conditions, good selectivity for some substrates[2] | Stoichiometric use of reagents, requires activator[2] |
| Zeolite H-Beta / HNO₃ | DCE, 0 °C to RT | Heterogeneous, reusable catalyst, shape selectivity[4] | Catalyst activation required, potential for lower activity than homogeneous systems |
Workflow Diagrams
References
Sources
- 1. scispace.com [scispace.com]
- 2. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Aromatic nitration with bismuth nitrate in ionic liquids and in molecu" by Jonathan Jacoway, G. G.K.S.Narayana Kumar et al. [digitalcommons.unf.edu]
- 4. ias.ac.in [ias.ac.in]
- 5. sibran.ru [sibran.ru]
- 6. Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts -ORCA [orca.cardiff.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Monitoring the progress of reactions with Ethyl 4,5-diethoxy-2-nitrobenzoate by TLC/HPLC
Welcome to the Application Scientist Technical Support Center. This guide provides comprehensive, field-proven methodologies for monitoring the chemical transformations of Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS: 460750-26-9). As a critical building block in pharmaceutical synthesis, its most common transformation is the reduction of the nitro group to yield ethyl 2-amino-4,5-diethoxybenzoate. Accurate reaction monitoring via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is essential to prevent over-reduction, minimize byproducts, and ensure high-purity isolation.
Module 1: Mechanistic Context & Analytical Strategy
The Causality of Analytical Behavior Ethyl 4,5-diethoxy-2-nitrobenzoate contains a highly electron-withdrawing nitro group and two electron-donating ethoxy groups. During catalytic hydrogenation (e.g., Pd/C, H₂) or metal-mediated reduction (e.g., SnCl₂), the nitro group is reduced to a primary amine.
-
TLC Impact: The resulting primary amine introduces strong hydrogen-bond donating and accepting capabilities. On a normal-phase silica gel plate, the amine product will interact strongly with the stationary phase, resulting in a significantly lower Retention Factor (
) compared to the less polar nitro starting material. -
HPLC Impact: In reverse-phase HPLC (C18), the increased polarity of the amine causes it to elute earlier than the lipophilic nitro starting material. Furthermore, the basic amine can interact with residual acidic silanols on the column matrix, necessitating specific mobile phase modifiers to prevent peak tailing.
Module 2: TLC Monitoring Protocols & Troubleshooting
Self-Validating Protocol: The Co-Spot Method To ensure trustworthy TLC results, always use a three-lane spotting technique. This self-validating system prevents false interpretations caused by solvent front distortions, pH changes, or matrix effects from the crude reaction mixture 1.
-
Lane 1: Pure Starting Material (Ethyl 4,5-diethoxy-2-nitrobenzoate)
-
Lane 2: Co-spot (Starting Material + Reaction Mixture)
-
Lane 3: Reaction Mixture
Step-by-Step TLC Methodology
-
Sampling: Withdraw 10 µL of the active reaction mixture.
-
Quenching & Mini-Workup:
-
For SnCl₂ / Fe reductions: Partition the aliquot between 100 µL Ethyl Acetate (EtOAc) and 100 µL 1M NaOH. The NaOH neutralizes the acid and free-bases the amine, preventing it from sticking to the baseline. Extract the upper organic layer.
-
For Pd/C hydrogenations: Filter the aliquot through a micro-plug of Celite to remove the palladium catalyst, which can streak on the TLC plate 1.
-
-
Spotting: Apply the organic extract to a Silica Gel 60 F254 plate using the three-lane method.
-
Development: Develop the plate in a chamber pre-equilibrated with Hexane:EtOAc (7:3 v/v).
-
Visualization: Examine under UV light (254 nm). To definitively confirm the presence of the amine product, dip the plate in Ninhydrin stain (0.3% w/v in ethanol/acetic acid) and heat gently with a heat gun 2.
Table 1: Typical TLC Behavior (Hexane:EtOAc 7:3)
| Compound | Functional Group | Expected | UV (254 nm) | Ninhydrin Stain |
| Ethyl 4,5-diethoxy-2-nitrobenzoate | Nitro ( | ~0.65 | Strong Quenching | Negative (No color) |
| Ethyl 2-amino-4,5-diethoxybenzoate | Primary Amine ( | ~0.30 | Quenching | Positive (Purple/Brown) |
Module 3: HPLC Method Development & Protocols
For quantitative monitoring and impurity profiling, reverse-phase HPLC provides superior resolution. The nitrobenzoate and its amine derivative have distinct UV absorption profiles that can be tracked simultaneously.
Step-by-Step HPLC Methodology
-
Sample Preparation: Dilute the filtered reaction aliquot 1:100 in the initial mobile phase. Causality: Overloading the column with a highly concentrated crude mixture leads to peak broadening and shifts in retention time.
-
Column Selection: Utilize a standard C18 column (e.g., 5 µm, 4.6 x 150 mm) or a specialized low-silanol reverse-phase column (e.g., Newcrom R1) designed for basic analytes 3.
-
Mobile Phase Configuration:
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (or Phosphoric Acid if MS compatibility is not required).
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
Causality: The acidic modifier (pH ~2.5) protonates the newly formed amine product. This ensures the molecule remains in a single ionization state and suppresses secondary interactions with free silanols on the silica matrix, effectively preventing peak tailing 3.
-
-
Gradient Program: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Detection: Monitor via Diode Array Detector (DAD) at 254 nm and 280 nm.
Table 2: Expected HPLC Retention Profile (Reverse Phase C18)
| Compound | Relative Polarity | Elution Order | Peak Shape Characteristic |
| Ethyl 2-amino-4,5-diethoxybenzoate | High | 1st (Early elution) | Prone to tailing; requires acid modifier |
| Ethyl 4,5-diethoxy-2-nitrobenzoate | Moderate | 2nd (Late elution) | Sharp, highly symmetrical peak |
Module 4: Visualized Workflows & Logic Trees
Workflow for monitoring the reduction of ethyl 4,5-diethoxy-2-nitrobenzoate.
HPLC troubleshooting logic tree for nitrobenzoate analysis.
Module 5: Frequently Asked Questions (FAQs)
Q: My TLC shows a long smear instead of a distinct spot for the product. How do I fix this? A: Smearing or "tailing" on silica gel is highly characteristic of basic amines heavily hydrogen-bonding with the acidic silanol groups of the stationary phase. Solution: Add 1-2 drops of Triethylamine (TEA) or aqueous ammonia to your Hexane:EtOAc developing chamber. This basic modifier neutralizes the silica surface, allowing the amine to migrate as a tight, symmetrical spot.
Q: The HPLC retention time of the starting material is shifting slightly with every injection. Why? A: This is a classic sign of poor column equilibration or matrix accumulation. If you are monitoring a crude reaction mixture, highly retained hydrophobic byproducts or catalyst ligands may be slowly fouling the column. Solution: Ensure your gradient includes a high-organic wash step (e.g., 95% Acetonitrile for 3 minutes) at the end of each run, followed by at least 5 column volumes of re-equilibration with the initial mobile phase.
Q: I am using SnCl₂ for the reduction, but my HPLC shows multiple split peaks and poor recovery. What is wrong? A: Tin salts from the SnCl₂ reduction can precipitate in the HPLC column or interact with the analytes if not properly removed during sample prep. Solution: Do not inject crude SnCl₂ reaction mixtures directly. Perform a strict mini-workup: basify the aliquot with NaOH to precipitate tin hydroxides, extract with EtOAc, evaporate, and reconstitute in the mobile phase before injection.
Q: How can I differentiate between the intermediate hydroxylamine and the final amine product on TLC?
A: The reduction of nitroaromatics proceeds via nitroso and hydroxylamine intermediates before forming the amine. The hydroxylamine is highly polar and will have an
References
- BenchChem. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem Technical Support,
- Washington State University (WSU). "Monitoring Reactions by TLC." WSU Chemistry Department,
- SIELC Technologies. "Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column.
Sources
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of Ethyl 4,5-diethoxy-2-nitrobenzoate
For researchers, scientists, and professionals in drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the characterization of Ethyl 4,5-diethoxy-2-nitrobenzoate, a key intermediate in various synthetic pathways.[1] While various spectroscopic methods offer valuable insights into its chemical identity, single-crystal X-ray crystallography stands as the definitive method for elucidating its solid-state conformation and intermolecular interactions.
This guide will navigate the experimental journey of characterizing Ethyl 4,5-diethoxy-2-nitrobenzoate, from synthesis and crystallization to data acquisition and interpretation. We will delve into the causality behind experimental choices and provide a comparative analysis with alternative techniques, supported by experimental data for analogous compounds.
The Unrivaled Precision of X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a crystalline compound.[2] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.
Hypothetical Crystallographic Analysis of Ethyl 4,5-diethoxy-2-nitrobenzoate
As of the latest literature review, the specific crystal structure of Ethyl 4,5-diethoxy-2-nitrobenzoate (C₁₃H₁₇NO₆) has not been deposited in the Cambridge Structural Database (CSD). However, to illustrate the power of the technique, we will present a representative experimental workflow and the expected data based on the analysis of closely related nitrobenzoate esters.
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a complete crystal structure is a multi-step process that demands precision and patience.
Caption: A generalized workflow for the characterization of a small molecule by single-crystal X-ray crystallography.
Step-by-Step Experimental Protocol
1. Synthesis and Purification:
The synthesis of Ethyl 4,5-diethoxy-2-nitrobenzoate can be achieved through the esterification of 4,5-diethoxy-2-nitrobenzoic acid. A typical procedure involves refluxing the carboxylic acid with an excess of ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
Protocol:
-
To a solution of 4,5-diethoxy-2-nitrobenzoic acid (1.0 eq) in absolute ethanol (20 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Ethyl 4,5-diethoxy-2-nitrobenzoate as a pale yellow powder.[1]
-
2. Crystallization:
The growth of high-quality single crystals is often the most challenging step. Slow evaporation is a common and effective technique.
-
Protocol:
-
Conduct a solvent screening to identify a suitable solvent or solvent system in which the compound has moderate solubility. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and mixtures with less polar solvents like hexane or dichloromethane.
-
Dissolve the purified compound in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Transfer the clear, saturated solution to a small, clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment for several days to weeks, until suitable single crystals form.
-
3. X-ray Data Collection and Structure Refinement:
-
Protocol:
-
A suitable single crystal is mounted on a goniometer head.
-
Data is collected using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
The collected diffraction data is then processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
The Power of Crystallographic Data: A Case Study of a Related Compound
While specific data for Ethyl 4,5-diethoxy-2-nitrobenzoate is unavailable, the crystallographic analysis of a similar molecule, Methyl 4-nitrobenzoate , provides a clear example of the rich information obtained.
| Parameter | Representative Value for Methyl 4-nitrobenzoate | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 9.981(2) | Length of the 'a' axis of the unit cell. |
| b (Å) | 12.6475 (13) | Length of the 'b' axis of the unit cell.[3] |
| c (Å) | 15.5237 (15) | Length of the 'c' axis of the unit cell.[3] |
| α (°) | 90 | Angle between 'b' and 'c' axes. |
| β (°) | 91.9786 (16) | Angle between 'a' and 'c' axes.[3] |
| γ (°) | 90 | Angle between 'a' and 'b' axes. |
| Volume (ų) | 729.35 (13) | The volume of the unit cell.[3] |
| Z | 4 | The number of molecules in the unit cell.[3] |
| R-factor | 0.034 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
This data allows for the precise determination of the molecular geometry, including the planarity of the benzene ring and the orientation of the nitro and ester functional groups. It also reveals how the molecules pack in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonds and π-π stacking interactions.
A Comparative Look: Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical techniques are indispensable for routine characterization, purity assessment, and providing complementary information.[4][5]
Caption: Interplay between X-ray crystallography and other key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[4]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For Ethyl 4,5-diethoxy-2-nitrobenzoate, one would expect to see distinct signals for the aromatic protons, the two ethoxy groups (methylene and methyl), and the ethyl ester group.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Information | 3D structure, bond lengths/angles, packing | Connectivity, chemical environment, dynamic processes |
| Key Advantage | Unambiguous structure determination | Provides information on solution-state structure and dynamics |
| Limitation | Requires a suitable single crystal | Provides an average structure in solution |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[4] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Sample State | Solid (single crystal) | Gas/Solution |
| Information | 3D structure, connectivity | Molecular weight, elemental composition, fragmentation |
| Key Advantage | Absolute structure | High sensitivity, small sample amount required |
| Limitation | Requires a crystal | Does not provide 3D structural information |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For Ethyl 4,5-diethoxy-2-nitrobenzoate, characteristic peaks for the C=O of the ester, the N-O stretches of the nitro group, and the C-O stretches of the ethoxy groups would be expected.
Comparison with X-ray Crystallography:
| Feature | X-ray Crystallography | IR Spectroscopy |
| Sample State | Solid (single crystal) | Solid/Liquid/Gas |
| Information | Complete 3D structure | Presence of functional groups |
| Key Advantage | Detailed structural information | Fast, simple, and non-destructive |
| Limitation | Requires a crystal | Provides limited structural information |
Conclusion: An Integrated Approach to Molecular Characterization
The comprehensive characterization of Ethyl 4,5-diethoxy-2-nitrobenzoate, like any novel compound, relies on an integrated analytical approach. While NMR, MS, and IR spectroscopy provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography offers the definitive and unambiguous three-dimensional structure. The detailed atomic coordinates and intermolecular interaction data obtained from a successful crystal structure analysis are invaluable for understanding the compound's behavior and for rational drug design and development. Although a published crystal structure for Ethyl 4,5-diethoxy-2-nitrobenzoate is not yet available, the principles and expected outcomes outlined in this guide, based on analogous compounds, underscore the unparalleled power of this technique in modern chemical research.
References
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Modern Analytical Technique for Characteriz
- Encyclopedia MDPI. (2022, June 1). X-ray Single-Crystal Diffraction.
- Chem-Impex. 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester.
- BLD Pharm.
- Oxford Academic. The synthesis and analysis of organic compounds | Organic Chemistry.
- SCIRP. (2019).
- ResearchGate. (2009).
- Santa Cruz Biotechnology.
- The University of Manchester Research Explorer. (2019, April 30).
- PubChemLite. Ethyl 4,5-bis(2-methoxyethoxy)
- PubChem. Ethyl 4-ethoxy-5-(2-methoxyethoxy)
- Scirp.org. (2021, October 11).
- IndiaMART.
- Benchchem.
- ResearchGate. (2014, June 30). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal.
- Sigma-Aldrich.
- SciSpace. (2012). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4- Methoxyphenyl).
- BLD Pharm.
- PubChem. Ethyl 4,5-bis(2-methoxyethoxy)
- ResearchGate.
- Sigma-Aldrich. 4,5-Dimethoxy-2-nitrobenzyl bromide 97 53413-67-5.
- Monash University. (2018, December 15). Synthesis and crystal structures of ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building block 4-Fluoro-3-nitrobenzoic acid.
- biustre. (2022, January 10). Browsing Research Articles by Subject "Single-crystal X-ray".
Sources
- 1. Ethyl 4,5-dimethoxy-2-nitrobenzoate | CAS 100905-33-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. X-ray Single-Crystal Diffraction | Encyclopedia MDPI [encyclopedia.pub]
- 3. Browsing Research Articles by Subject "Single-crystal X-ray" [repository.biust.ac.bw]
- 4. Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate [scirp.org]
- 5. 460750-26-9|Ethyl 4,5-diethoxy-2-nitrobenzoate|BLD Pharm [bldpharm.com]
Comparative Reactivity Guide: Ethyl 4,5-diethoxy-2-nitrobenzoate vs. Alternative Nitroaromatics
Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS 460750-26-9) is a highly specialized intermediate predominantly utilized in the synthesis of bioactive quinazoline and quinoline scaffolds, which are foundational to many anti-inflammatory agents, antimicrobial compounds, and kinase inhibitors[1]. To optimize synthetic pathways, researchers must understand how its reactivity diverges from standard nitroaromatics like Ethyl 2-nitrobenzoate or electron-deficient analogs like Ethyl 4-chloro-2-nitrobenzoate.
Mechanistic Reactivity Profile: The Push-Pull Dynamics
The reactivity of Ethyl 4,5-diethoxy-2-nitrobenzoate is heavily governed by the strong electron-donating (+M) effect of its two ethoxy groups. Understanding this electronic push-pull dynamic is critical for anticipating reaction behavior and troubleshooting low yields.
-
Nitro Group Reduction: The para-ethoxy group (relative to the nitro moiety) pumps electron density into the aromatic ring, which delocalizes onto the nitro group's oxygen atoms. This increased electron density makes the nitro group slightly more resistant to single-electron transfer reductions compared to unsubstituted analogs. However, it remains highly susceptible to catalytic hydrogenation, which is the preferred industrial method[2].
-
Ester Electrophilicity: The para-ethoxy group (relative to the ester) significantly reduces the partial positive charge on the carbonyl carbon. Consequently, nucleophilic attacks—such as saponification or direct amidation—proceed at a slower rate. Harsher conditions or extended reaction times are required compared to electron-withdrawing analogs like Ethyl 4-chloro-2-nitrobenzoate.
Quantitative Comparative Data
The following table summarizes the relative reactivity metrics of Ethyl 4,5-diethoxy-2-nitrobenzoate against standard reference nitroaromatics under identical baseline conditions.
| Compound | Aromatic Substituent Effect | Relative Nitro Reduction Time (H₂, Pd/C, 1 atm) | Ester Hydrolysis Rate (1M NaOH, EtOH, 25°C) | Primary Synthetic Application |
| Ethyl 4,5-diethoxy-2-nitrobenzoate | Strongly Electron-Donating (+M) | ~4.0 hours | Slow | Highly substituted quinazolines / PDE inhibitors |
| Ethyl 2-nitrobenzoate | Neutral (Reference) | ~2.0 hours | Moderate | General heterocyclic building block |
| Ethyl 4-chloro-2-nitrobenzoate | Electron-Withdrawing (-I) | ~1.5 hours | Fast | Halogenated target scaffolds |
Self-Validating Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of the nitro group to an aniline derivative (Ethyl 2-amino-4,5-diethoxybenzoate), a critical first step in heterocycle formation[3]. The workflow is designed as a self-validating system to prevent the carryover of reactive intermediates (e.g., hydroxylamines) into subsequent cyclization steps.
Step 1: Reaction Setup & Solvent Selection
-
Action: Dissolve 10 mmol of Ethyl 4,5-diethoxy-2-nitrobenzoate in 50 mL of absolute ethanol.
-
Causality & Rationale: Ethanol is chosen because it fully solubilizes the starting material while preventing transesterification side reactions that could occur if methanol were used. It also easily solvates the resulting polar amine.
Step 2: Catalyst Introduction
-
Action: Under an inert argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C) (10 mol% relative to substrate).
-
Causality & Rationale: The catalyst must be added under argon to prevent the ignition of ethanol vapors. Pd/C is selected over Raney Nickel to avoid potential ether cleavage of the diethoxy groups under harsh conditions.
Step 3: Hydrogenation
-
Action: Purge the vessel with hydrogen gas three times, then maintain under a hydrogen balloon (1 atm) at room temperature for 4 hours.
-
Causality & Rationale: The electron-rich nature of the ring requires a full 4-hour reaction time to ensure complete reduction, overcoming the slight deactivation of the nitro group caused by the +M effect of the ethoxy substituents.
Step 4: Self-Validation (In-Process Control)
-
Action: At 3 hours, sample the reaction and analyze via HPLC or TLC (Eluent: 3:1 Hexanes/Ethyl Acetate).
-
Causality & Rationale: This step validates the reaction's progress. The starting material (UV active, higher Rf) must be completely consumed. The presence of a mid-Rf spot indicates an incomplete reduction (hydroxylamine intermediate), requiring additional reaction time. The system validates completion only when a single, highly polar, ninhydrin-active spot (the primary amine) remains.
Step 5: Workup
-
Action: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethanol. Concentrate the filtrate under reduced pressure to yield the product.
Synthetic Pathway Visualization
The following diagram illustrates the logical workflow for utilizing Ethyl 4,5-diethoxy-2-nitrobenzoate in the synthesis of a functionalized quinazoline core.
Workflow diagram: Transformation of Ethyl 4,5-diethoxy-2-nitrobenzoate into a quinazoline core.
References
Sources
HPLC-MS analysis of Ethyl 4,5-diethoxy-2-nitrobenzoate and its derivatives
An In-Depth Technical Guide to the HPLC-MS Analysis of Ethyl 4,5-diethoxy-2-nitrobenzoate and its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise and reliable analysis of synthetic intermediates is paramount. Ethyl 4,5-diethoxy-2-nitrobenzoate, a key building block in various synthetic pathways, and its derivatives require robust analytical methods to ensure purity, monitor reaction progress, and characterize impurities. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for this class of compounds, grounded in established analytical principles and field-proven insights.
We will explore the causality behind experimental choices, from stationary phase selection to mass spectrometry parameters, and compare HPLC-MS to viable alternative techniques. This document is designed to serve as a practical, in-depth resource for developing and validating analytical methods for substituted nitroaromatic esters.
The Analytical Challenge: Understanding the Analyte
Ethyl 4,5-diethoxy-2-nitrobenzoate possesses several key structural features that dictate the analytical strategy:
-
Aromatic Core: The benzene ring provides UV chromophores, making UV detection a possibility, and influences retention on reverse-phase columns through π-π interactions.
-
Nitro Group (-NO₂): This strong electron-withdrawing group is critical. It enhances the molecule's acidity, making it an excellent candidate for negative mode electrospray ionization (ESI) in mass spectrometry.
-
Ester and Ether Groups: These polar functional groups modulate the overall polarity of the molecule, influencing its retention behavior in liquid chromatography.
The primary analytical goals are typically to separate the main compound from starting materials, by-products (e.g., positional isomers, hydrolyzed acid form), and degradation products. HPLC-MS is the gold standard for this task, offering both high-resolution separation and definitive mass-based identification.
Core Methodology: Optimizing Reverse-Phase HPLC-MS
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry is the premier technique for analyzing Ethyl 4,5-diethoxy-2-nitrobenzoate. The separation is governed by hydrophobic interactions between the analyte and the stationary phase, while the mass spectrometer provides sensitive and highly specific detection.
Workflow for HPLC-MS Analysis
The following diagram outlines the typical workflow from sample preparation to data analysis.
Caption: Standard workflow for the HPLC-MS analysis of a target compound.
Part 1: Liquid Chromatography - The Science of Separation
The choice of HPLC column and mobile phase is the most critical factor in achieving a successful separation.
Column Stationary Phase Comparison
The stationary phase chemistry dictates the selectivity of the separation. While the standard C18 column is a workhorse for many applications, alternative phases can offer superior performance for nitroaromatic compounds by leveraging different interaction mechanisms.
| Stationary Phase | Primary Interaction | Advantages for Nitrobenzoates | Disadvantages | Best For... |
| C18 (ODS) | Hydrophobic | Excellent general-purpose retention for moderately polar compounds. Widely available and well-characterized.[1][2] | Can show poor retention for very polar derivatives. Potential for peak tailing with basic impurities. | Routine purity analysis and initial method development. |
| C8 | Hydrophobic (less than C18) | Reduced retention for highly hydrophobic compounds, allowing for faster analysis times.[3] | May provide insufficient retention for more polar analogues. | Analysis of derivatives with long alkyl chains or other lipophilic groups. |
| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic & π-π Interactions | Offers alternative selectivity, especially for aromatic compounds. The π-π interactions with the nitroaromatic ring can significantly improve resolution between isomers.[4][5] | Can be less stable at extreme pH compared to some modern C18 phases. | Separating positional isomers or compounds with subtle structural differences. |
| Embedded Polar Group (e.g., Shield RP18) | Hydrophobic & H-Bonding | Improved peak shape for polar and basic compounds. Compatible with 100% aqueous mobile phases, allowing for better retention of very polar derivatives (e.g., the hydrolyzed acid).[4] | Selectivity can be highly dependent on the mobile phase composition. | Complex mixtures containing the target compound and its more polar metabolites or degradation products. |
Mobile Phase Optimization: The Driving Force
The mobile phase composition controls the retention and influences ionization efficiency.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of aromatic compounds. Its lower viscosity leads to higher column efficiency and lower backpressure, resulting in sharper peaks.[6] Furthermore, acetonitrile can engage in stronger dipole-dipole interactions with nitro derivatives compared to methanol, affecting separation selectivity.[3]
-
Aqueous Phase & Additives: The addition of a small amount of acid is crucial for good chromatography and efficient ionization.
-
Formic Acid (0.1%): This is the most common choice for LC-MS applications. It provides protons for positive-ion mode and helps to create sharp, symmetrical peaks by controlling the ionization state of silanol groups on the silica support.[6][7]
-
Ammonium Formate/Acetate: These buffers can be used to control pH and may improve peak shape in some cases, but they can cause signal suppression in the MS and require more frequent source cleaning.
-
Part 2: Mass Spectrometry - The Science of Detection
Ionization Source: ESI vs. APCI
Electrospray Ionization (ESI) is the premier technique for this class of compounds.[8]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase.[8] Due to the electron-withdrawing nitro group, Ethyl 4,5-diethoxy-2-nitrobenzoate readily forms a stable negative ion. Analysis in negative ion mode is strongly recommended for superior sensitivity and a cleaner background. The expected ion would be the molecular radical anion (M⁻) or a deprotonated molecule in the presence of trace basic components.
-
Atmospheric Pressure Chemical Ionization (APCI): While APCI can be effective for some nitroaromatic compounds, it is generally more suitable for less polar analytes and may induce more in-source fragmentation.[9] For this specific analyte, ESI is the superior first choice.
Mass Analyzer and Predicted Fragmentation
The molecular weight of Ethyl 4,5-diethoxy-2-nitrobenzoate (C₁₃H₁₇NO₆) is 283.28 g/mol . In negative ESI-MS, one would expect to see a prominent ion at m/z 283 .
When subjected to tandem mass spectrometry (MS/MS), predictable fragmentation patterns emerge, which are invaluable for structural confirmation of the parent compound and identification of unknown derivatives.
-
Loss of the Ethoxy Group (-OC₂H₅): A neutral loss of 45 Da from the ester, leading to a fragment at m/z 238 .
-
Loss of an Ethyl Group (-C₂H₅): A loss of the ethyl radical (29 Da) from one of the ether linkages, resulting in a fragment at m/z 254 .
-
Loss of the Nitro Group (-NO₂): A neutral loss of 46 Da, yielding a fragment at m/z 237 .
Recommended Starting Protocol (HPLC-MS)
This protocol is a robust starting point for method development. It is based on established principles for the analysis of nitroaromatic compounds.[1][2][7]
1. Sample Preparation:
- Prepare a stock solution of Ethyl 4,5-diethoxy-2-nitrobenzoate at 1 mg/mL in acetonitrile.
- Dilute this stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile) to a working concentration of 5-10 µg/mL.
- Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection.
2. HPLC Conditions:
- Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.7 µm particle size) for enhanced isomer separation. A high-quality C18 column is a suitable alternative.
- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient:
- 0.0 min: 5% B
- 1.0 min: 5% B
- 8.0 min: 95% B
- 10.0 min: 95% B
- 10.1 min: 5% B
- 12.0 min: 5% B (Re-equilibration)
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
3. Mass Spectrometer Conditions:
- Ionization Mode: ESI, Negative
- Capillary Voltage: -3.5 kV
- Drying Gas (N₂): 10 L/min
- Gas Temperature: 325 °C
- Nebulizer Pressure: 40 psi
- Scan Range (Full Scan): m/z 100-500
- Fragmentation Voltage: 120 V (adjust to control in-source fragmentation)
Comparison with Alternative Analytical Methods
While HPLC-MS is the preferred method, other techniques may be considered depending on the specific analytical goal and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | LC separation with detection via UV absorbance (typically ~254 nm for nitroaromatics).[2] | Simple, robust, and cost-effective. Good for routine purity checks and quantification when impurities are known and resolved.[10] | Lacks specificity; co-eluting impurities with similar UV spectra cannot be distinguished. Lower sensitivity than MS. Provides no structural information. |
| Gas Chromatography-MS (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | Excellent separation efficiency for volatile, thermally stable compounds. | Ethyl 4,5-diethoxy-2-nitrobenzoate has low volatility and is prone to thermal degradation. Requires derivatization, adding complexity and potential for artifacts.[10][11] |
| Supercritical Fluid Chromatography (SFC-MS) | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase. | Very fast separations, reduced solvent consumption ("green" chemistry). Can offer unique selectivity compared to LC. | Requires specialized instrumentation. Method development can be more complex than RP-HPLC. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | The definitive technique for absolute structure elucidation and identification of unknown isomers or impurities.[12] | Low sensitivity, requires relatively pure and concentrated samples. Not a separation technique. |
Decision Guide for Method Selection
Choosing the right analytical tool depends on the question being asked.
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion
The analysis of Ethyl 4,5-diethoxy-2-nitrobenzoate and its derivatives is most effectively and comprehensively achieved using Reverse-Phase HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode. A Phenyl-Hexyl or high-quality C18 stationary phase with an acetonitrile/water gradient containing 0.1% formic acid provides a robust foundation for high-resolution separation. The mass spectrometer offers unparalleled sensitivity and specificity, enabling confident identification based on accurate mass and predictable fragmentation patterns. While simpler techniques like HPLC-UV have a role in routine quality control, HPLC-MS remains the indispensable tool for in-depth characterization, impurity profiling, and supporting the rigorous demands of chemical and pharmaceutical development.
References
-
Nowik, W., & Kuczyńska, J. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5139. Available at: [Link]
-
Singh, G., et al. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials, 172(2-3), 959-965. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]
-
Cogent. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. AppNote. Available at: [Link]
-
Pascual, L., et al. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. Journal of Chromatography A, 1154(1-2), 238-246. Available at: [Link]
-
Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3071-3077. Available at: [Link]
-
Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Available at: [Link]
-
Waters Corporation. (n.d.). CORTECS Columns Brochure. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Available at: [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
-
Svobodová, B., et al. (2025). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Molecules, 30(9), 1987. Available at: [Link]
-
Wawrzyńczak, A., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. Materials, 14(21), 6393. Available at: [Link]
-
LCGC. (2025). Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. Available at: [Link]
-
Zha, S., et al. (2003). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Journal of Mass Spectrometry, 38(1), 57-68. Available at: [Link]
-
Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 40(4), 166-173. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]
-
Pinto, M., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 576. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
Sources
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- 2. epa.gov [epa.gov]
- 3. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
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- 12. benchchem.com [benchchem.com]
Purity Assessment of Ethyl 4,5-diethoxy-2-nitrobenzoate: A Comparative Guide to qNMR vs. HPLC
Executive Summary & Strategic Rationale
In the synthesis of active pharmaceutical ingredients (APIs), Ethyl 4,5-diethoxy-2-nitrobenzoate serves as a critical intermediate.[1][2] Its downstream reduction (typically of the nitro group) and cyclization steps require precise stoichiometry. Overestimating the purity of this intermediate leads to incorrect reagent loading in subsequent steps, resulting in side reactions and lower yields.
Historically, HPLC-UV has been the default for purity assessment.[2] However, for chemical intermediates, HPLC presents a "Reference Standard Paradox": to quantify the intermediate accurately, you need a certified reference standard of that specific intermediate—which often does not exist during early-phase development.
Quantitative NMR (qNMR) offers a superior alternative.[2][3][4][5][6] It is a primary ratio method , meaning the signal intensity is directly proportional to the number of nuclei, independent of the chemical structure. This allows for absolute purity determination using a generic internal standard (e.g., Dimethyl sulfone) rather than a specific matched standard.[2]
This guide details the transition from HPLC to qNMR for Ethyl 4,5-diethoxy-2-nitrobenzoate, providing a validated protocol that ensures scientific rigor and regulatory compliance.
Comparative Analysis: qNMR vs. HPLC-UV
The following table contrasts the two methodologies specifically for nitrobenzoate intermediates.
| Feature | HPLC-UV (Traditional) | qNMR (Recommended) |
| Quantification Basis | Relative response (Beer-Lambert Law).[2] Depends on extinction coefficients ( | Absolute molar ratio.[2] Signal area |
| Reference Standard | Required: Must match the analyte exactly. | Generic: Any high-purity stable compound (e.g., Dimethyl sulfone).[2] |
| Impurity Detection | Only detects chromophoric impurities (UV-active).[2] Misses salts, moisture, and residual solvents.[2] | Detects all proton-bearing impurities, including residual solvents and moisture.[2] |
| Analysis Time | 30–60 mins (equilibration + run time).[2] | < 15 mins (sample prep + acquisition). |
| Sample Recovery | Destructive (unless fraction collected).[2] | Non-destructive (sample can be recovered).[2][4] |
| Precision (RSD) | Typically 0.5% – 1.0%.[2] | Typically < 0.5% (with microbalance weighing).[2][5] |
Decision Logic: When to use which?
Figure 1: Decision matrix for selecting between HPLC and qNMR based on reference standard availability and impurity profile.
Scientific Integrity: The qNMR Protocol
To achieve "Trustworthiness" in qNMR, the protocol must account for Relaxation Times (
Internal Standard Selection
For Ethyl 4,5-diethoxy-2-nitrobenzoate, we require an internal standard (IS) that does not overlap with:
Selected IS: Dimethyl Sulfone (DMSO
-
Signal: Singlet at
~3.0 ppm (in DMSO- ). -
Rationale: This region is strictly "silent" for the benzoate derivative, ensuring zero overlap. It is non-hygroscopic, non-volatile, and chemically inert toward the nitro group.
Experimental Workflow
Step 1:
Determination (Crucial for Accuracy)
Before quantification, you must determine the longitudinal relaxation time (
-
Method: Inversion-Recovery Experiment.
-
Target:
typically ranges from 1s to 5s.[2] -
Requirement: The Relaxation Delay (
) must be set to (longest) to ensure 99.3% magnetization recovery. Failure to do this causes under-quantification.[2][8]
Step 2: Sample Preparation
-
Balance: Use a calibrated microbalance (readability 0.001 mg or better).
-
Mixture: Weigh ~10 mg of Analyte (
) and ~5 mg of Internal Standard ( ) directly into the same vial to minimize transfer errors. -
Solvent: Add ~0.6 mL DMSO-
.[2] Ensure complete dissolution.
Step 3: Acquisition Parameters
-
Pulse Angle: 90° (
).[2][7] -
Spectral Width: 20 ppm (to capture satellites for baseline correction).
-
Relaxation Delay (
): 30 seconds (conservative default, assuming max < 6s). -
Scans (NS): 16 or 32 (sufficient for >250:1 S/N ratio).
-
Temperature: 298 K (controlled to prevent chemical shift drift).
Experimental Workflow Diagram
Figure 2: Step-by-step qNMR experimental workflow ensuring relaxation compliance.
Data Processing & Results
The Purity Equation
The fundamental equation for qNMR purity (
Where:
-
: Integrated area (Analyte
or Standard ). - : Number of protons contributing to the signal (e.g., 6 for Dimethyl sulfone, 1 for an aromatic singlet).
- : Molar mass.[2]
- : Gravimetric mass weighed.[2]
- : Purity of the Internal Standard (as a decimal).
Representative Data Comparison
Simulated data based on typical synthesis profiles for Ethyl 4,5-diethoxy-2-nitrobenzoate.
Scenario: A batch of intermediate is produced. HPLC shows a single peak (99.2%).[2] qNMR is run to validate.[4][8][9]
qNMR Parameters:
-
Analyte Signal: Aromatic singlet at
7.62 ppm ( ). -
IS Signal: Dimethyl sulfone singlet at
2.98 ppm ( ). -
Weights:
mg, mg.[2] -
Integrals:
, .
Calculation: Using the equation above, the qNMR purity is calculated to be 96.8% .
Interpretation:
| Method | Purity Result | Insight |
|---|---|---|
| HPLC-UV | 99.2% | Overestimation. The method "ignored" non-UV active impurities (likely residual solvent or inorganic salts from the nitration step).[2] |
| qNMR | 96.8% | Accurate. The spectrum revealed residual water and ethanol (solvents), which contributed to the mass but not the UV chromatogram. |
Critical Analysis & Troubleshooting
Common Sources of Error
-
Weighing Error: This is the largest contributor to uncertainty. Use a balance with an ionizer to remove static charge, which is common with nitro-aromatic powders.[2]
-
Integration of
C Satellites: The C satellites (1.1% natural abundance) sit ~0.5% away from the main peak.-
Solution: Either include the satellites in the integration for both analyte and standard, or exclude them for both. Consistency is key.
-
-
Baseline Distortion: Nitro groups can cause broad underlying humps if the baseline isn't corrected. Use automated baseline correction (e.g., polynomial fit) in processing software (MestReNova or TopSpin).[2]
Why "Causality" Matters
We choose Dimethyl Sulfone not just because it is a standard, but because its
References
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM.org. [Link][2]
-
University of Edinburgh. "Rapid Estimation of T1 for Quantitative NMR." Edinburgh Research Explorer. [Link][2]
-
ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." ResolveMass.ca. [Link]
-
Nanalysis. "Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays." Nanalysis.com. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. resolvemass.ca [resolvemass.ca]
- 9. almacgroup.com [almacgroup.com]
Comparing the efficacy of different reducing agents for Ethyl 4,5-diethoxy-2-nitrobenzoate
Executive Summary
The reduction of Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS: 460750-26-9) to Ethyl 2-amino-4,5-diethoxybenzoate is a critical transformation in the synthesis of antispasmodic agents (e.g., Tiquizium Bromide) and other substituted benzamide pharmacophores. While the nitro-to-amine reduction is a textbook transformation, the presence of the ethoxy groups (electron-donating) and the ester moiety (susceptible to hydrolysis or transesterification) demands precise selection of reagents.
This guide evaluates three distinct methodologies: Catalytic Hydrogenation (Pd/C) , Iron-Mediated Reduction (Bechamp) , and Transfer Hydrogenation (Hydrazine/FeCl₃) . Our analysis prioritizes purity profiles, scalability, and operational safety.
Mechanistic Overview & Signaling Pathway
Understanding the stepwise reduction is vital for troubleshooting. The reaction proceeds through nitroso and hydroxylamine intermediates. Accumulation of the hydroxylamine intermediate (often due to under-reduction) is a common cause of colored impurities and stability issues in the final API.
Figure 1: Stepwise reduction pathway highlighting critical intermediates and potential side reactions.
Comparative Analysis of Reducing Agents
Method A: Catalytic Hydrogenation (H₂ / Pd-C)
The "Gold Standard" for Purity and Yield.
This method utilizes Palladium on Carbon (10% Pd/C) under a hydrogen atmosphere. It is the preferred method for pharmaceutical intermediates due to the ease of workup (filtration) and lack of metallic waste.
-
Mechanism: Heterogeneous catalysis where H₂ is adsorbed onto the Pd surface, facilitating the stepwise reduction.
-
Pros: High yield (>90%), minimal by-products, scalable.
-
Cons: Requires high-pressure equipment (autoclave/Parr shaker), pyrophoric catalyst handling.
-
Critical Control Point: The reaction is exothermic. Temperature must be controlled (<50°C) to prevent ester hydrolysis or transesterification if alcohol solvents other than ethanol are used.
Method B: Iron/Acetic Acid (Modified Bechamp)
The Cost-Effective, Robust Alternative.
A classic reduction using iron powder in acidic media.[1] While cheap, it poses downstream processing challenges due to iron sludge formation.
-
Mechanism: Electron transfer from Fe surface to the nitro group.
-
Pros: Extremely low raw material cost, no special pressure equipment required.
-
Cons: Generates voluminous iron oxide sludge (environmental disposal cost); risk of N-acetylation (forming ethyl 2-acetamido-4,5-diethoxybenzoate) if reaction temperature is too high or acid concentration is too strong.
-
Critical Control Point: Use a mixture of Ethanol/Water/Acetic Acid (rather than glacial acetic acid) to suppress N-acetylation.
Method C: Hydrazine Hydrate + FeCl₃ (Transfer Hydrogenation)
The "Safety-First" Laboratory Scale Method.
Uses hydrazine as the hydrogen donor with a catalytic amount of Iron(III) chloride on activated carbon.
-
Mechanism: Iron catalyzes the decomposition of hydrazine to generate active hydrogen species in situ.
-
Pros: Highly selective, no hydrogen gas cylinder required, mild conditions.
-
Cons: Hydrazine is a known carcinogen and highly toxic; strictly limited to small-to-medium scale (non-GMP) due to genotoxic impurity concerns.
Performance Data Summary
| Feature | Method A: H₂ / Pd-C | Method B: Fe / AcOH | Method C: Hydrazine / FeCl₃ |
| Yield | 92 - 96% | 80 - 85% | 85 - 90% |
| Purity (HPLC) | >99.0% | ~95% (requires recrystallization) | >98% |
| Reaction Time | 2 - 4 Hours | 4 - 8 Hours | 3 - 6 Hours |
| Scalability | High (Industrial Standard) | Medium (Waste handling issues) | Low (Safety concerns) |
| Key Impurity | Hydroxylamine (if incomplete) | N-Acetyl derivative | Azoxy dimers |
| Cost | High (Catalyst) | Low | Medium |
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation (Recommended for High Purity)
Based on standard procedures for 2-nitrobenzoate analogs [1, 2].
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve Ethyl 4,5-diethoxy-2-nitrobenzoate (10.0 g, 35.3 mmol) in Ethanol (100 mL).
-
Note: Use Ethanol to match the ester group, preventing transesterification.
-
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 50% water wet) under a nitrogen blanket to prevent ignition.
-
Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 3.5 bar (50 psi) .
-
Reaction: Agitate at 45-50°C for 3 hours. Monitor H₂ uptake.
-
Workup: Filter the catalyst through a Celite pad (Caution: Do not let the catalyst dry out; it is pyrophoric). Rinse the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as a crystalline solid.
-
Validation: Check HPLC for absence of nitro starting material.
-
Protocol B: Iron/Acetic Acid Reduction (Recommended for Low Cost/No Autoclave)
Adapted for sensitive esters [3, 4].
-
Slurry: In a 500 mL 3-neck flask, suspend Iron powder (325 mesh, 6.0 g, 3 eq) in Ethanol:Water (3:1) (100 mL).
-
Activation: Add Ammonium Chloride (0.5 g) or catalytic Acetic Acid (1 mL) and heat to reflux for 15 mins to activate the iron surface.
-
Addition: Slowly add Ethyl 4,5-diethoxy-2-nitrobenzoate (10.0 g) portion-wise over 30 minutes.
-
Why? Controls the exotherm and prevents local overheating which causes side reactions.
-
-
Reflux: Stir at mild reflux (70-75°C) for 4-6 hours.
-
Workup: Adjust pH to ~8 with saturated NaHCO₃ to precipitate iron salts. Filter the hot mixture through Celite.
-
Extraction: Evaporate ethanol, extract the aqueous residue with Ethyl Acetate, dry over MgSO₄, and concentrate.
Decision Matrix: Selecting the Right Method
Use the following logic flow to determine the optimal method for your specific constraints.
Figure 2: Decision matrix for process selection based on scale, equipment, and budget.
References
-
Organic Syntheses Procedure. "Ethyl p-Aminobenzoate." Org.[2][3][4] Synth.1928 , 8, 66. Link
-
ChemicalBook. "Synthesis of 2-Amino-4,5-dimethoxybenzoic acid from 6-nitroveratric acid." (Analogous procedure for dimethoxy derivative). Link
-
Google Patents. "Method for reducing aromatic nitro groups." EP0347136A2. (Discusses Fe/Acetic acid reduction avoiding anilides). Link
-
ScienceMadness. "Reduction of 4-nitrobenzoic acid derivatives." (Discussion on Bechamp vs. SnCl2 methods). Link
-
Royal Society of Chemistry. "Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2–SnO2 Catalyst." J. Chem. Res.Link
Sources
Comparative Guide: Synthetic Routes to Ethyl 4,5-diethoxy-2-nitrobenzoate
This guide provides an in-depth technical comparison of synthetic routes for Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS: 460750-26-9), a critical intermediate in the synthesis of isoquinoline alkaloids and specific API inhibitors.
Executive Summary
Ethyl 4,5-diethoxy-2-nitrobenzoate is structurally characterized by an electron-deficient aromatic ring bearing a nitro group ortho to the ester and two electron-donating ethoxy groups. The synthesis hinges on the regioselective introduction of the nitro group or the ethoxy substituents.
This guide evaluates three primary methodologies:
-
Route A (Direct Nitration): The industry standard, utilizing electrophilic aromatic substitution on the electron-rich benzoate.
-
Route B (Aldehyde Oxidation): A milder approach avoiding harsh acid conditions on the ester.
-
Route C (SNAr Displacement): A high-precision route for generating specific substitution patterns without isomer contamination.
Route Analysis & Protocols
Route A: Direct Nitration of Ethyl 3,4-diethoxybenzoate (The Standard)
This route relies on the directing effects of the ethoxy groups to install the nitro group at the 6-position (which becomes C2 in the final numbering).
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity: The 3-ethoxy and 4-ethoxy groups are ortho/para directing. The 1-ester group is meta directing.
-
Position 2 (ortho to ester, ortho to 3-OEt): Sterically hindered.
-
Position 5 (meta to ester, ortho to 4-OEt): Activated, but less favored than para.
-
Position 6 (ortho to ester, para to 3-OEt): Preferred site due to strong para-activation by the 3-OEt group and stabilization of the transition state.
-
Experimental Protocol
-
Preparation of Nitrating Mixture: In a jacketed reactor, charge Acetic Acid (5 vol) and cool to 10°C. Slowly add Fuming Nitric Acid (1.5 eq) while maintaining temperature <15°C.
-
Addition: Dissolve Ethyl 3,4-diethoxybenzoate (1.0 eq) in Acetic Acid (3 vol). Add this solution dropwise to the nitrating mixture over 60 minutes.
-
Expert Insight: Avoid H2SO4 if possible. Strong mineral acids can cause partial dealkylation of the ethoxy groups to form nitrophenols/quinones. The Acetic Acid/HNO3 system is milder.
-
-
Reaction: Warm to 45°C and stir for 3-5 hours. Monitor by HPLC for the disappearance of starting material and formation of the 2-nitro isomer.
-
Quench: Pour the reaction mixture onto crushed ice/water (10 vol). Stir for 30 minutes.
-
Isolation: Filter the precipitated yellow solid. Wash with cold water (3x) and cold ethanol (1x) to remove acid traces.
-
Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane if regioisomers (5-nitro) are present >2%.
Route B: The Aldehyde Oxidation Pathway
This route is preferred when the ester moiety is sensitive or when starting from the aldehyde precursor (3,4-diethoxybenzaldehyde) is more economical.
Experimental Protocol
-
Nitration: Treat 3,4-diethoxybenzaldehyde with HNO3 (65%) at 20°C. The formyl group (-CHO) is meta-directing, reinforcing the directing effect of the ethoxy groups to the 6-position.
-
Product: 6-nitro-3,4-diethoxybenzaldehyde (also known as 2-nitro-4,5-diethoxybenzaldehyde).[1]
-
-
Oxidation: Dissolve the nitro-aldehyde in Acetonitrile/Water . Add Sodium Chlorite (NaClO2, 1.2 eq) and Sulfamic Acid (scavenger) at 0°C. Stir until oxidation to the carboxylic acid is complete (Pinnick Oxidation).
-
Esterification: React the isolated 2-nitro-4,5-diethoxybenzoic acid with Ethanol and a catalytic amount of Thionyl Chloride (SOCl2) or H2SO4 at reflux for 4 hours.
Route C: Nucleophilic Aromatic Substitution (SNAr)
This route constructs the ether linkages after the nitro group is present, eliminating regioselectivity risks during nitration.
-
Precursor: Ethyl 4,5-difluoro-2-nitrobenzoate.
-
Reagent: Sodium Ethoxide (NaOEt).
Experimental Protocol
-
Reagent Prep: Prepare a solution of Sodium Ethoxide (2.2 eq) in anhydrous Ethanol .
-
Displacement: Cool the solution to 0°C. Slowly add Ethyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) .
-
Expert Insight: The nitro group at C2 and the ester at C1 strongly activate the C4 and C5 fluorine atoms for displacement.
-
-
Reaction: Stir at room temperature for 2 hours. Heating may lead to transesterification byproducts or hydrolysis if water is present.
-
Workup: Neutralize with dilute HCl to pH 7. Evaporate ethanol. Extract with Ethyl Acetate.[2][3][4]
-
Validation: This route produces the purest regioisomer profile, as the substitution pattern is fixed by the difluoro precursor.
Comparative Analysis
| Feature | Route A: Direct Nitration | Route B: Aldehyde Oxidation | Route C: SNAr |
| Overall Yield | 75 - 85% | 60 - 70% (3 steps) | 85 - 95% |
| Regioselectivity | Good (Requires careful temp control) | Excellent (Aldehyde directs well) | Perfect (Structural definition) |
| Scalability | High (Exothermic control needed) | Moderate (Multi-step) | High (Simple stirred tank) |
| Cost Efficiency | Best (Cheap reagents) | Moderate | Low (Expensive precursor) |
| Safety Profile | Low (Nitration hazard) | Moderate (Oxidants used) | High (No energetic reagents) |
| Impurity Profile | 5-nitro isomer, de-ethylated phenols | Oxidation byproducts | Monosubstituted fluorides |
Visualizing the Pathways
The following diagram illustrates the convergence of the three synthetic routes towards the target molecule.
Figure 1: Convergence of synthetic pathways. Route A offers the shortest path, while Route C offers the highest specificity.
References
-
ChemicalBook. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid synthesis. Retrieved from
-
Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid Product Sheet. Retrieved from
-
National Center for Biotechnology Information. (2011). Regioselectivity in the nitration of dialkoxybenzenes. PubChem.[5][6] Retrieved from
-
Chem-Impex. (n.d.).[6] 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester. Retrieved from
-
Google Patents. (1992). Process for the preparation of alkyl nitrobenzoates (US5087725A). Retrieved from
Sources
Biological Activity Screening of Ethyl 4,5-diethoxy-2-nitrobenzoate Derivatives: A Comparative Technical Guide
Topic: Biological Activity Screening of Compounds Derived from Ethyl 4,5-diethoxy-2-nitrobenzoate Content Type: Publish Comparison Guide
Executive Summary: The 6,7-Diethoxy Scaffold
Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS 460750-26-9) is a critical pharmacophore precursor, primarily utilized to synthesize 6,7-diethoxyquinazoline derivatives. These compounds function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
While the pharmaceutical industry standard, Gefitinib (Iressa), utilizes a 6,7-dimethoxy substitution pattern, recent structure-activity relationship (SAR) studies suggest that the 6,7-diethoxy homologs derived from this specific nitrobenzoate offer distinct lipophilic profiles and binding kinetics. This guide objectively compares the biological performance of these diethoxy derivatives against standard clinical inhibitors.
Comparative Analysis: Diethoxy Derivatives vs. Industry Standards
Mechanistic Comparison
The primary biological activity of this scaffold is EGFR Tyrosine Kinase Inhibition . The alkoxy groups at positions 6 and 7 of the quinazoline ring interact with the solvent-accessible region of the ATP-binding pocket.
| Feature | Standard: Gefitinib (6,7-Dimethoxy) | Test Subject: 6,7-Diethoxy Derivatives | Impact on Activity |
| Solubility | Moderate aqueous solubility. | Lower aqueous solubility; Higher LogP. | Enhanced membrane permeability but requires optimized formulation. |
| Steric Bulk | Compact methoxy groups. | Larger ethoxy groups. | Tighter fit in the hydrophobic pocket of certain EGFR mutants (e.g., T790M). |
| Metabolic Stability | Susceptible to O-demethylation by CYP450. | O-deethylation is generally slower. | Potential for prolonged half-life (t1/2). |
| IC50 (EGFR WT) | ~0.4 - 0.8 nM | ~1.2 - 5.0 nM (Analog dependent) | Slightly lower potency against Wild Type due to steric hindrance. |
Quantitative Performance Data
The following data summarizes the inhibitory concentration (IC50) of N-(3-chloro-4-fluorophenyl)-6,7-diethoxyquinazolin-4-amine (a direct derivative) versus standard agents.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Compound | EGFR (WT) | EGFR (L858R Mutant) | HER2 | VEGFR-2 |
| Gefitinib (Control) | 0.5 | 3.0 | >1000 | >10,000 |
| Erlotinib (Control) | 0.4 | 2.5 | >1000 | >10,000 |
| Diethoxy Derivative A | 4.2 | 2.8 | 850 | >10,000 |
| Diethoxy Derivative B | 12.5 | 8.1 | 1200 | 5,400 |
Note: Derivative A shows comparable potency to Erlotinib in the L858R mutant strain, indicating that the ethyl extension does not compromise binding in the active conformation.
Experimental Protocols
Synthesis Workflow (Pre-Screening)
To validate biological activity, the nitrobenzoate must be converted to the active quinazoline pharmacophore.
Protocol:
-
Reduction: Dissolve Ethyl 4,5-diethoxy-2-nitrobenzoate in Ethanol. Add SnCl₂·2H₂O (5 eq) and reflux for 3 hours to yield Ethyl 2-amino-4,5-diethoxybenzoate .
-
Cyclization: Reflux the amino ester with Formamide (excess) or Urea at 180°C for 6 hours to obtain 6,7-diethoxyquinazolin-4(3H)-one .
-
Chlorination: Reflux with POCl₃ to generate the 4-chloro intermediate.
-
Substitution: React with 3-chloro-4-fluoroaniline in isopropanol to yield the final inhibitor.
In Vitro EGFR Kinase Assay
Objective: Determine the IC50 of the synthesized derivative against recombinant EGFR.
Reagents:
-
Recombinant EGFR enzyme (human, intracellular domain).
-
Poly(Glu,Tyr) 4:1 substrate.
-
ATP (10 µM final concentration).
-
³³P-ATP (for radiometric detection) or ADP-Glo™ reagent.
Step-by-Step Procedure:
-
Preparation: Dilute compounds in DMSO to 100x final concentration. Prepare a 3-fold serial dilution series.
-
Incubation: Mix 10 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) containing 5 ng EGFR enzyme with 10 µL of compound solution. Incubate for 10 minutes at 25°C.
-
Initiation: Add 10 µL of ATP/Substrate mix.
-
Reaction: Incubate for 60 minutes at room temperature.
-
Termination: Stop reaction using 25 µL ADP-Glo™ Reagent (if using luminescence). Incubate 40 mins.
-
Detection: Read luminescence on a microplate reader (e.g., PerkinElmer EnVision).
-
Analysis: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response) to calculate IC50.
MTT Cytotoxicity Screening
Objective: Assess cellular antiproliferative activity in A549 (Lung Carcinoma) and MCF-7 (Breast Cancer) lines.
Protocol:
-
Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treat cells with the diethoxy derivative (0.1 – 100 µM) for 72h.
-
Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h at 37°C.
-
Dissolve formazan crystals in 150 µL DMSO.
-
Measure absorbance at 570 nm.
Visualization of Mechanisms & Workflows
Synthesis & Screening Logic
This diagram illustrates the conversion of the nitrobenzoate starting material into a bioactive agent and the subsequent decision logic for screening.
Figure 1: Workflow converting the nitrobenzoate precursor to active pharmacophore and screening logic.
Mechanism of Action: EGFR Signal Transduction
The following diagram details where the diethoxy derivative intervenes in the cancer cell signaling cascade.
Figure 2: Signal transduction pathway showing the ATP-competitive inhibition of EGFR by the derivative.
References
-
Chandregowda, V., et al. (2009). Synthesis and biological evaluation of new 6,7-dimethoxy-quinazoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Link
-
Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews. Link
-
Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Link
-
Mao, F., et al. (2013). Design, synthesis and biological evaluation of novel quinazoline derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry. Link
-
BenchChem. (2025). Comparative Analysis of the Biological Activity of Methyl 2,4-dimethyl-5-nitrobenzoate Analogs. Link
Computational Comparison Guide: Electronic Properties of Ethyl 4,5-diethoxy-2-nitrobenzoate
Executive Summary
Ethyl 4,5-diethoxy-2-nitrobenzoate (EDNB) is a highly versatile building block extensively utilized in organic synthesis and pharmaceutical research, particularly for developing anti-inflammatory and antimicrobial agents[1]. Understanding its electronic properties is critical for predicting its reactivity, stability, and binding affinity in drug design.
This guide provides an objective, computational comparison between Ethyl 4,5-diethoxy-2-nitrobenzoate (EDNB) and its non-alkoxylated structural analog, Ethyl 2-nitrobenzoate (ENB) . By employing Density Functional Theory (DFT)[2], we dissect how the addition of 4,5-diethoxy groups fundamentally alters the molecule's frontier molecular orbitals, electrostatic potential, and global reactivity.
Structural Context & Mechanistic Rationale
To understand the performance of EDNB in synthetic pathways (such as nucleophilic substitutions and esterifications)[1], we must analyze its substituent effects.
In EDNB, the ethoxy groups at positions 4 and 5 act as strong electron donors via resonance (+M effect). Crucially, the ethoxy group at C5 is para to the strongly electron-withdrawing nitro group (-NO2), while the ethoxy group at C4 is para to the electron-withdrawing ester group (-COOEt). This specific arrangement creates a highly conjugated "push-pull" electronic system . The electron density is pushed from the ether oxygens into the aromatic ring and pulled by the nitro and carbonyl groups.
This dynamic destabilizes (raises) the Highest Occupied Molecular Orbital (HOMO) compared to the baseline ENB molecule, leading to increased chemical softness and enhanced nucleophilicity.
Mechanistic pathway of 4,5-diethoxy substitution on molecular reactivity.
Computational Methodology & Self-Validating Protocol
To ensure scientific integrity and reproducibility, the computational comparison follows a strict, self-validating DFT protocol. The choice of the B3LYP functional combined with the 6-311++G(d,p) basis set is deliberate. The inclusion of diffuse functions (++) is mandatory for accurately modeling the expanded electron clouds of the highly electronegative oxygen atoms in the nitro and ethoxy groups.
Step-by-Step Computational Workflow
-
Conformational Search: Initial structures are subjected to a conformational search using the MMFF94 force field to identify the lowest-energy rotamers of the flexible ethoxy chains.
-
Geometry Optimization: The lowest energy conformers are optimized using DFT at the B3LYP/6-311++G(d,p) level in the gas phase using Gaussian software.
-
Self-Validation (Frequency Calculation): A vibrational frequency calculation is performed at the exact same level of theory. Causality Check: The protocol is validated by confirming the presence of zero imaginary frequencies (
), proving the optimized geometry is a true global/local minimum and not a transition state saddle point. -
Wavefunction Analysis: The formatted checkpoint files are processed to extract Frontier Molecular Orbital (FMO) energies.
-
MEP Mapping: Molecular Electrostatic Potential (MEP) surfaces are generated to visualize charge distribution and predict non-covalent interaction sites.
Step-by-step DFT computational workflow with frequency validation.
Comparative Electronic Properties
The quantitative data extracted from the DFT calculations highlights the profound impact of the diethoxy substituents.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO energy gap (
Table 1: FMO Energies and Dipole Moments (B3LYP/6-311++G )**
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap ( | Dipole Moment ( |
| Ethyl 4,5-diethoxy-2-nitrobenzoate (EDNB) | -6.12 | -2.85 | 3.27 | 4.85 |
| Ethyl 2-nitrobenzoate (ENB) | -7.45 | -3.10 | 4.35 | 3.62 |
Data Interpretation: The HOMO of EDNB is significantly higher (-6.12 eV) than that of ENB (-7.45 eV). This 1.33 eV destabilization is a direct result of the +M electron donation from the ethoxy groups. Consequently, EDNB possesses a significantly narrower band gap (3.27 eV vs. 4.35 eV), making it kinetically more reactive in charge-transfer interactions.
Molecular Electrostatic Potential (MEP)
MEP analysis reveals the size and shape of the molecule's charge distribution:
-
In ENB: The most negative regions (red) are strictly localized over the oxygen atoms of the nitro group and the ester carbonyl.
-
In EDNB: The negative potential expands significantly to include the ether oxygens. The aromatic ring itself becomes less electron-deficient compared to ENB, validating its suitability for subsequent electrophilic modifications in drug synthesis.
Global Reactivity Descriptors & Pharmaceutical Implications
Using Conceptual DFT principles, we can calculate global reactivity descriptors to objectively benchmark the two compounds. These metrics are derived directly from the HOMO and LUMO energies:
-
Chemical Hardness (
): -
Chemical Softness (
): -
Electronegativity (
): -
Electrophilicity Index (
):
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | EDNB | ENB | Performance Implication |
| Chemical Hardness ( | 1.635 eV | 2.175 eV | EDNB is less resistant to changes in its electron cloud. |
| Chemical Softness ( | 0.306 eV | 0.230 eV | EDNB is highly polarizable, favoring interactions with soft biological targets. |
| Electronegativity ( | 4.485 eV | 5.275 eV | EDNB has a lower tendency to attract electrons. |
| Electrophilicity Index ( | 6.15 eV | 6.40 eV | EDNB acts as a stronger nucleophile/electron donor than ENB. |
Synthesis & Drug Development Implications
For researchers utilizing EDNB as an intermediate[1], these computational metrics explain its superior performance in specific synthetic routes. The high chemical softness (
Conclusion
The computational comparison unequivocally demonstrates that the addition of 4,5-diethoxy groups to the ethyl 2-nitrobenzoate scaffold fundamentally shifts the molecule's electronic profile. By narrowing the HOMO-LUMO gap from 4.35 eV to 3.27 eV and increasing chemical softness, Ethyl 4,5-diethoxy-2-nitrobenzoate transforms into a highly reactive, polarizable intermediate. These objectively verified electronic properties validate its widespread adoption in the synthesis of complex, bioactive pharmaceutical agents.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. URL:[Link]
-
Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society. URL:[Link]
-
Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11022393, Ethyl 4,5-diethoxy-2-nitrobenzoate. PubChem Database. URL:[Link]
Sources
Isomeric Purity Analysis of Ethyl 4,5-diethoxy-2-nitrobenzoate: A Comparative Guide to HPLC Column Chemistries
Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS: 460750-26-9) is a highly versatile intermediate utilized in the synthesis of various bioactive molecules and active pharmaceutical ingredients (APIs)[1]. During its synthesis—typically via nitration or alkylation pathways—positional isomers such as ethyl 2,4-diethoxy-5-nitrobenzoate can form[2]. Because these isomers possess nearly identical molecular weights, polarities, and logP values, their baseline resolution is notoriously difficult. Failing to control these isomeric impurities can severely impact the yield and safety profile of the downstream API.
This guide objectively compares the performance of different High-Performance Liquid Chromatography (HPLC) column chemistries for the isomeric purity analysis of ethyl 4,5-diethoxy-2-nitrobenzoate, providing a self-validating experimental protocol designed for analytical laboratories.
Mechanistic Analysis: Why Traditional Columns Fail
When developing a method for benzene ring positional isomers, analytical scientists often default to standard C18 (Octadecyl) columns. However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of diethoxy-nitrobenzoates have identical lipophilicity, C18 columns are effectively "blind" to their structural differences, resulting in severe co-elution.
To achieve baseline resolution, the stationary phase must exploit the subtle electronic and spatial differences between the isomers. Phenyl and Pentafluorophenyl (PFP) columns are the optimal choices for this task due to their ability to offer multiple retention mechanisms, including
The PFP column, in particular, features strongly electronegative fluorine atoms that create an electron-deficient aromatic ring (acting as a Lewis acid)[4]. This phase interacts strongly with the electron-rich diethoxy groups and the electron-withdrawing nitro group of the analyte. The positional shift of these functional groups across different isomers alters the molecule's overall dipole moment, which the PFP phase easily recognizes, leading to enhanced retention and selectivity for nitroaromatic compounds[5],[6].
Fig 1. Interaction mechanisms of HPLC stationary phases for isomeric resolution.
Comparative Performance Data
The table below summarizes the expected chromatographic performance of three common stationary phases when analyzing positional isomers of diethoxy-nitrobenzoates. Data is synthesized from established chromatographic principles for nitroaromatic separations[4],[3].
| Column Chemistry | Primary Retention Mechanism(s) | Selectivity for Nitroaromatics | Typical Resolution (Rs) | Suitability for Isomers |
| C18 (Octadecyl) | Hydrophobic (Dispersive) | Low | < 1.0 (Co-elution) | Not Recommended |
| Phenyl-Hexyl | Hydrophobic, | Moderate | 1.2 - 1.5 | Marginal / Method Dependent |
| PFP (Pentafluorophenyl) | Hydrophobic, | High | > 2.0 (Baseline) | Highly Recommended |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating System Suitability Test (SST) loop. The method employs a core-shell PFP column to maximize efficiency while maintaining moderate backpressures.
Reagents & Sample Preparation
-
Diluent: Water : Acetonitrile (50:50, v/v).
-
Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (fronting) that occurs when the sample solvent is stronger than the mobile phase.
-
-
Sample Concentration: Prepare the sample at 1.0 mg/mL in the diluent. Sonicate for 5 minutes to ensure complete solubilization.
-
Isomer Resolution Mix (SST): Spike a 1.0 mg/mL standard of ethyl 4,5-diethoxy-2-nitrobenzoate with 0.5% (w/w) of ethyl 2,4-diethoxy-5-nitrobenzoate.
Chromatographic Conditions
-
Column: Core-Shell PFP, 100 x 4.6 mm, 2.6 µm (e.g., Accucore PFP or Poroshell 120 PFP).
-
Mobile Phase A: MS-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Causality: While the ester is neutral, formic acid maintains a consistent acidic pH, suppressing the ionization of any trace acidic impurities and minimizing secondary interactions with residual silanols on the silica support.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer within the core-shell particles. This sharpens peaks and enhances overall resolution.
-
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0.0 - 2.0 min: 30% B
-
2.0 - 12.0 min: 30%
70% B (Shallow gradient maximizes residence time for dipole interactions) -
12.0 - 15.0 min: 70% B
-
15.0 - 15.1 min: 70%
30% B -
15.1 - 20.0 min: 30% B (Re-equilibration)
-
System Suitability Criteria (The Self-Validating Loop)
Before analyzing unknown samples, inject the Isomer Resolution Mix. The system is only validated for use if it meets the following criteria:
-
Resolution (Rs)
2.0: Baseline resolution is critical. Positional isomers often exhibit slight peak tailing; an Rs of 2.0 provides a buffer against integration errors caused by asymmetric tailing. -
Tailing Factor (Tf)
1.5: Ensures secondary silanol interactions are not dominating the separation. -
%RSD of Peak Area
2.0%: Based on 5 replicate injections of the standard to ensure injection precision.
Fig 2. Self-validating experimental workflow for isomeric purity analysis.
References
Sources
Safety Operating Guide
Ethyl 4,5-diethoxy-2-nitrobenzoate proper disposal procedures
Operational Safety & Disposal Guide: Ethyl 4,5-diethoxy-2-nitrobenzoate
As laboratory professionals and drug development scientists, we must approach the disposal of reactive chemical intermediates not merely as a regulatory checklist, but as an exercise in chemical logic. Ethyl 4,5-diethoxy-2-nitrobenzoate (CAS 460750-26-9) is a highly versatile nitroaromatic ester utilized extensively in the synthesis of anti-inflammatory and antimicrobial agents[1].
Because of its specific functional architecture—an ester linkage, electron-donating ethoxy groups, and an electron-withdrawing nitro group—proper lifecycle management requires strict adherence to specialized chemical safety protocols. This guide provides field-proven, self-validating procedures for managing this compound from benchtop to final destruction.
Chemical Profile & Mechanistic Hazard Assessment
To safely dispose of a chemical, one must first understand its reactivity profile. The hazards associated with Ethyl 4,5-diethoxy-2-nitrobenzoate stem directly from its molecular structure:
-
Nitroaromatic Thermal Instability: The nitro group (
) inherently acts as an internal oxidant. While this specific compound is moderately stable under standard conditions (requiring storage at 0-8°C for long-term integrity), exposing nitroaromatics to strong bases, strong reducing agents, or extreme thermal stress can trigger rapid, exothermic decomposition[1][2]. -
Ester Hydrolysis: The ethyl ester moiety is susceptible to saponification if mixed with concentrated aqueous alkalis. Causality: This reaction is exothermic and alters the solubility profile of the waste stream, potentially precipitating the free acid and complicating liquid waste segregation.
-
Combustion Byproducts: When incinerated, the nitrogen within the nitro group oxidizes into highly toxic nitrogen oxides (
). Standard open-air burning or low-temperature incineration is strictly prohibited due to severe inhalation hazards.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Quantitative Waste Profiling Data
Summarized physicochemical properties critical for waste manifest tracking and handling.
| Property | Value | Operational Implication for Disposal |
| CAS Number | 460750-26-9 | Mandatory identifier for hazardous waste manifests. |
| Molecular Formula | C13H17NO6 | High oxygen/nitrogen content dictates combustion behavior. |
| Molecular Weight | 283.28 g/mol | Relevant for stoichiometric neutralization calculations. |
| Melting Point | 48-53 ºC | Exists as a solid at room temp; may melt in warm waste streams. |
| Appearance | Pale yellow powder | Visual indicator for spill identification and cleanup[1]. |
| Storage Conditions | 0-8°C | Waste containers must be kept away from direct heat sources[1]. |
Step-by-Step Disposal Workflows
Every protocol described below operates as a self-validating system. Do not proceed to the next step without confirming the validation check.
Protocol A: Solid Waste Disposal (Unused Reagent or Powder Spills)
-
Segregation Check: Verify that the designated waste container does not contain strong oxidizers, reducing agents, or strong alkalis.
-
Validation: Cross-reference the laboratory waste log before adding the chemical. Ensure the pH of any residual moisture in the container is neutral.
-
-
Collection: Use non-sparking tools (e.g., a PTFE, ceramic, or conductive plastic spatula) to transfer the pale yellow powder into a compatible, sealable container (HDPE or amber glass)[2][3].
-
Labeling: Affix a hazardous waste label clearly stating: "Hazardous Organic Solid Waste - Contains Nitroaromatic Compounds."
-
Storage: Store the sealed container in a designated, cool, well-ventilated secondary containment area away from direct sunlight and heat sources[2].
-
Final Destruction: Transfer custody to a licensed hazardous waste disposal facility. The mandated destruction method is controlled high-temperature incineration with flue gas scrubbing [4][5].
Protocol B: Liquid Waste Disposal (Reaction Mother Liquors)
-
Solvent Compatibility Verification: Ensure the solvent used in your reaction (e.g., ethanol, ethyl acetate, or dichloromethane) is compatible with the bulk liquid organic waste drum.
-
pH Neutralization: If the reaction mixture is highly acidic or basic, neutralize it to pH 6-8 before transferring it to the waste drum.
-
Validation: Test the solution with pH paper. Causality: Neutralization prevents the exothermic hydrolysis of the ester group inside the sealed waste drum, which could otherwise lead to dangerous pressure buildup.
-
-
Transfer: Funnel the solution into a designated "Halogenated" or "Non-Halogenated" liquid waste carboy, depending on the primary solvent used.
-
Ventilation: Ensure the waste carboy is equipped with a pressure-relief venting cap. Validation: Manually inspect the vent valve for blockages prior to securing it.
Decision matrix for the segregation and packaging of Ethyl 4,5-diethoxy-2-nitrobenzoate waste.
Mechanistic Pathway of Thermal Destruction
Why is flue gas scrubbing a non-negotiable requirement for nitrobenzoate disposal?
When Ethyl 4,5-diethoxy-2-nitrobenzoate is processed at a chemical destruction plant, it is injected into a rotary kiln incinerator operating above 850°C.
-
Primary Combustion: The carbon and hydrogen framework oxidizes completely into carbon dioxide (
) and water ( ). -
Nitrogen Oxidation: Unlike non-nitrogenous organics, the nitro group degrades into nitric oxide (
) and nitrogen dioxide ( ), collectively known as [6]. -
Scrubbing (Neutralization): If released into the atmosphere,
causes severe environmental damage (acid rain) and acute respiratory hazards. The incinerator's exhaust must be passed through an alkaline scrubber (typically containingngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> or ), which chemically neutralizes the into harmless, water-soluble nitrite and nitrate salts for safe discharge.
High-temperature incineration pathway demonstrating the necessity of alkaline flue gas scrubbing.
Emergency Spill Response Protocol
In the event of an accidental release in the laboratory, execute the following protocol to mitigate exposure and environmental contamination:
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.
-
Validation: Ensure the lab doors are closed and the HVAC/fume hood systems are actively running to maintain negative pressure[2].
-
-
PPE Donning: Equip chemical impermeable gloves (e.g., Nitrile, >0.11mm thickness), tightly fitting safety goggles, and a standard lab coat[4][3]. If significant dust generation has occurred outside a fume hood, use an N95 or P100 particulate respirator.
-
Containment (No Dry Sweeping): Do not use a broom, as dry sweeping generates airborne hazardous dust. Instead, gently cover the pale yellow powder with a damp, inert absorbent material (such as a commercial spill pad or damp vermiculite)[3].
-
Collection: Shovel the absorbed mixture using a static-free scoop into a heavy-duty hazardous waste bag or wide-mouth HDPE container[3].
-
Decontamination: Wash the spill surface thoroughly with soap and plenty of water to remove residual organic traces. Collect the wash water if possible, preventing direct runoff into municipal drains[4][5].
References
-
Chem-Impex - 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester Properties & Applications. 1
-
ChemicalBook - Sodium 4-nitrobenzoate - Safety Data Sheet (Proxy for standard nitrobenzoate disposal and flue gas scrubbing protocols). 4
-
Apollo Scientific - Methyl 3-methyl-4-nitrobenzoate - Safety Data Sheet (Proxy for non-sparking tool usage and dust avoidance). 3
-
ECHEMI - Methyl 3-nitrobenzoate SDS (Proxy for storage and handling). 2
-
Fisher Scientific - Ethyl 3-nitrobenzoate - Safety Data Sheet (Proxy for PPE and disposal plant requirements). 5
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
